ML233
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(E)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZOLWJZGIWOV-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C(=C/C1=N\OS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ML233
This technical guide provides a comprehensive overview of the small molecule ML233, focusing on its core mechanism as a potent inhibitor of melanogenesis. It is intended for researchers, scientists, and drug development professionals engaged in dermatology, oncology, and cosmetic science. This document details this compound's mode of action, supported by quantitative data and detailed experimental protocols, establishing it as a significant tool for studying hyperpigmentation and a potential lead compound for therapeutic development.
Introduction: The Challenge of Hyperpigmentation and the Role of Tyrosinase
Melanogenesis, the synthesis of the pigment melanin, is a critical biological process for protecting the skin against ultraviolet (UV) radiation.[1] This process occurs within specialized organelles called melanosomes, located inside melanocytes.[2] However, the dysregulation of melanogenesis can lead to various hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, and is also implicated in the pathology of melanoma.[1][2]
The central enzyme in this pathway is tyrosinase, a copper-containing enzyme that catalyzes the initial, rate-limiting steps of melanin synthesis.[1][2] Tyrosinase mediates the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Due to its critical role, tyrosinase has become a primary target for the development of novel depigmenting agents for therapeutic and cosmetic applications.[1][3] The small molecule this compound has emerged as a potent and specific inhibitor of this enzyme.[1][4][5]
Core Mechanism of Action: Direct and Competitive Inhibition of Tyrosinase
This compound exerts its anti-melanogenic effects through the direct and competitive inhibition of the tyrosinase enzyme.[1][2][3] Unlike many compounds that modulate the expression of melanogenic genes, this compound's mechanism is not at the transcriptional level.[2] Studies have demonstrated that treatment with this compound does not significantly alter the mRNA expression of key genes such as tyrosinase (TYR), microphthalmia-associated transcription factor (MITF), or tyrosinase-related protein 2 (TRP2, also known as DCT).[2][4]
Instead, structural and kinetic analyses confirm that this compound binds directly to the active site of tyrosinase.[1][4] This binding action physically prevents the enzyme's natural substrate, L-tyrosine, from accessing the active site, thereby halting the catalytic hydroxylation to L-DOPA and subsequent steps in the melanin synthesis cascade.[1][3]
Notably, while this compound was initially identified as an agonist for the apelin receptor (APJ), its inhibitory effect on melanogenesis has been shown to be independent of the apelin signaling pathway.[3][6][7] This specificity highlights its primary mechanism as a direct enzymatic inhibitor.
Melanogenesis is regulated by a complex signaling cascade, often initiated by external stimuli like UV radiation, which triggers the secretion of α-melanocyte-stimulating hormone (α-MSH).[3] α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating a G-protein-coupled pathway that increases intracellular cyclic AMP (cAMP).[3] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor.[3] Phosphorylated CREB then upregulates the expression of MITF, the master regulator that drives the transcription of tyrosinase and other essential melanogenic enzymes.[3] this compound acts downstream of this entire transcriptional regulatory cascade, directly targeting the final tyrosinase enzyme.
Figure 1: Signaling pathway of melanogenesis illustrating direct inhibition of the tyrosinase enzyme by this compound.
Quantitative Data Summary
The efficacy and characteristics of this compound have been quantified across various assays. The data below is summarized for direct comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Tyrosinase Activity | Mushroom Tyrosinase | IC₅₀ | 1.1 µM | [1] |
| Melanin Content | B16F10 Murine Melanoma | Inhibition | Significant, dose-dependent reduction at ≥ 0.625 µM |[8] |
Table 2: In Vivo Efficacy of this compound
| Model System | Parameter | Result | Reference |
|---|---|---|---|
| Zebrafish Embryos | Pigmentation | Potent, dose-dependent reduction in melanin | [3][4] |
| Zebrafish Embryos | Reversibility | Melanin production recovers after this compound withdrawal |[4] |
Table 3: Binding Affinity of this compound to Human Tyrosinase (SPR Analysis)
| Analyte | Association Constant (kₐ) (1/Ms) | Dissociation Constant (kₔ) (1/s) | Affinity (Kₒ) (M) | Reference |
|---|---|---|---|---|
| This compound | 3.79e+3 | 3.70e-2 | 9.78e-6 | [3] |
| L-DOPA (Substrate) | 1.97e+1 | 7.68e-5 | 3.90e-6 |[3][4] |
Table 4: Cytotoxicity Profile of this compound
| Cell Line / Model | Parameter | Value | Reference |
|---|---|---|---|
| Human Hepatocytes | LC₅₀ | 25.8 µM | [7] |
| Zebrafish Embryos | Toxicity | No significant toxic side effects observed at effective concentrations | [4][5] |
| Murine Melanoma Cells | Toxicity | No significant toxic side effects observed at effective concentrations |[5][7] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. The following protocols are synthesized from published studies characterizing this compound.
This biochemical assay directly measures the inhibitory effect of this compound on tyrosinase enzymatic activity.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the this compound dilution (or vehicle), and the tyrosinase solution.[1]
-
Pre-incubate the mixture at 25°C for 10 minutes to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.[1]
-
Immediately measure the absorbance at 475-492 nm using a microplate reader. Continue to record readings at regular intervals (e.g., every minute) for 20-60 minutes to monitor the formation of dopachrome.[1][9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of tyrosinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC₅₀ value.[1]
-
For kinetic analysis, perform the assay with varying concentrations of both L-DOPA and this compound and use a Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive).[1]
-
Figure 2: Workflow for the in vitro tyrosinase activity assay.
This cell-based assay quantifies the effect of this compound on melanin production within cultured melanocytes.
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[2] Maintain at 37°C with 5% CO₂.
-
Seed cells in 6-well plates and allow them to adhere overnight.[1]
-
(Optional) To enhance melanin production, stimulate cells with an agent like α-MSH.[10]
-
Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.[1]
-
-
Melanin Extraction and Quantification:
-
Wash the treated cells with PBS and lyse them.[1]
-
Centrifuge the cell lysate to pellet the melanin.[1]
-
Solubilize the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the corresponding cell lysate to account for differences in cell number.
-
Figure 3: Workflow for the cellular melanin content assay.
This assay measures the enzymatic activity of tyrosinase from within cultured cells following treatment with this compound.
-
Cell Culture and Lysis:
-
Seed and treat B16F10 cells with this compound as described in the melanin content assay (Section 4.2).
-
Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., phosphate buffer with 1% Triton X-100).
-
Centrifuge the lysates at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.[3]
-
Collect the supernatant, which contains the cellular tyrosinase enzyme.[3]
-
-
Enzymatic Assay:
-
Data Analysis:
-
Normalize the tyrosinase activity to the total protein concentration of the lysate.
-
Compare the activity in this compound-treated cells to that of vehicle-treated controls to determine the percentage of inhibition.
-
Conclusion
This compound is a well-characterized small molecule that functions as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3][5] Its mechanism of action is specific, targeting the enzyme directly without altering the transcription of key melanogenic genes.[2] Quantitative data from in vitro and in vivo models consistently demonstrate a potent, dose-dependent inhibition of tyrosinase activity and a corresponding reduction in melanin synthesis, with a favorable preliminary toxicity profile.[1][3][4][7] The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and other tyrosinase inhibitors. This guide provides the foundational knowledge for researchers and drug development professionals to utilize this compound as a tool for studying melanogenesis or as a lead compound for novel treatments for hyperpigmentation disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Discovery and Synthesis of ML233: A Potent Tyrosinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule probe ML233, detailing its discovery, mechanism of action, and methods for its characterization. Initially identified as a potent agonist of the apelin (APJ) receptor, this compound has subsequently been characterized as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. This dual activity makes it a valuable tool for studying both cardiovascular pathways and melanogenesis. This document summarizes key quantitative data, provides detailed experimental protocols for relevant biological assays, and outlines the known synthetic pathway. The information presented herein is intended to serve as a critical resource for researchers in the fields of dermatology, oncology, and drug development.
Discovery of this compound
This compound was first identified as a small molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor implicated in various physiological processes, including cardiovascular homeostasis.[1] Its discovery was the result of a high-throughput screening campaign of a large chemical library.[1] Subsequent research into the biological activities of this compound revealed its potent inhibitory effect on melanogenesis.[2] This later discovery highlighted this compound as a direct inhibitor of tyrosinase, the key enzyme responsible for melanin production.[3] This serendipitous finding has opened new avenues for the application of this compound as a chemical probe in skin pigmentation research and as a potential therapeutic agent for hyperpigmentation disorders.[2]
Synthesis of this compound
While a detailed, step-by-step synthetic protocol for this compound is not extensively published in peer-reviewed literature, a general synthetic scheme has been reported. The synthesis of this compound, with the IUPAC name (E)-2-cyclohexyl-5-methyl-4-(phenylsulfonyloxyimino)cyclohexa-2,5-dienone, involves a two-step process.[1]
Scheme 1: General Synthesis of this compound [1]
Caption: General synthetic route for this compound.
The first step involves the nitrosation of 2-cyclohexyl-5-methylphenol using sodium nitrite in the presence of hydrochloric acid and ethanol to yield the intermediate, 2-cyclohexyl-5-methyl-4-nitrosophenol. The second step is a sulfonylation reaction where the intermediate is treated with benzenesulfonyl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in pyridine to afford the final product, this compound.[1]
Mechanism of Action
This compound exerts its inhibitory effect on melanogenesis through the direct and competitive inhibition of tyrosinase.[3] Unlike some other depigmenting agents that act by modulating gene expression, this compound directly binds to the active site of the tyrosinase enzyme.[3] This prevents the binding of the natural substrate, L-tyrosine, and subsequently blocks the hydroxylation of L-tyrosine to L-DOPA and its further oxidation to dopaquinone, the precursor for melanin synthesis.[3][4] It is noteworthy that the inhibitory action of this compound on melanogenesis is independent of the apelin signaling pathway.[5]
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize the key findings.
Table 1: this compound Activity as an Apelin Receptor Agonist
| Parameter | Value | Cell Line | Reference |
| EC50 | 3.7 µM | CHO-K1 cells expressing human APJ | [1][6] |
| Selectivity | >21-fold over AT1 receptor | CHO-K1 cells | [6] |
Table 2: this compound Activity as a Tyrosinase Inhibitor and Anti-proliferative Agent
| Assay | Model System | Concentration | Effect | Reference |
| Melanin Production | B16F10 murine melanoma cells | 0.625 - 5 µM | Significant, dose-dependent decrease | [7] |
| Tyrosinase Activity | Zebrafish embryo extracts | 0.5 µM | ~80% inhibition | |
| Cell Proliferation | ME1154B human metastatic melanoma PDXOs | IC50 = 1.65 µM | Inhibition of viability/proliferation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the tyrosinase inhibitory activity of this compound are provided below.
Melanin Content Assay in B16F10 Cells
This protocol is used to quantify the effect of this compound on melanin production in a murine melanoma cell line.[4]
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 6-well plate at a density of 1 x 105 cells/well and allow to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours.
-
-
Melanin Extraction and Quantification:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest by trypsinization.
-
Centrifuge the cell suspension at 3,000 rpm for 5 minutes to obtain a cell pellet.
-
Lyse the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 475 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
-
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of ML233 in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the small molecule ML233 and its significant inhibitory role in melanogenesis. This compound has been identified as a potent, direct, and competitive inhibitor of tyrosinase, the critical rate-limiting enzyme in the melanin synthesis pathway. This document details the mechanism of action of this compound, supported by a compilation of quantitative data from in vitro and in vivo studies. Furthermore, it outlines the experimental protocols utilized in key research and presents signaling pathway and workflow diagrams to visually articulate the scientific findings. This guide is intended to be a valuable resource for professionals engaged in dermatological research, cosmetic science, and the development of novel therapeutics for hyperpigmentation disorders.
Introduction
Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles known as melanosomes, located inside melanocytes. While essential for protecting the skin from ultraviolet (UV) radiation, dysregulation of melanogenesis can lead to various hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation. A key enzyme in this pathway is tyrosinase, which catalyzes the initial, rate-limiting steps of melanin production. Consequently, tyrosinase has become a prime target for the development of skin-lightening agents. The small molecule this compound has emerged as a promising inhibitor of melanogenesis, demonstrating significant efficacy in preclinical models.[1][2][3][4][5]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on melanogenesis through the direct and competitive inhibition of tyrosinase activity.[1][5][6] Unlike many other compounds that modulate the expression of genes related to melanogenesis, this compound's primary action is not at the transcriptional level.[1] Studies have shown that treatment with this compound does not suppress the mRNA expression of key melanogenic genes such as tyrosinase (tyr), dopachrome tautomerase (dct), or the microphthalmia-associated transcription factor (mitfa).[1][7] Instead, this compound directly binds to the active site of the tyrosinase enzyme, preventing the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, a crucial precursor for melanin synthesis.[1][5] It is also important to note that the inhibitory effect of this compound on melanogenesis is independent of the apelin signaling pathway, for which this compound was initially identified as an agonist.[5][8]
Signaling Pathway of Melanogenesis and this compound Inhibition
The synthesis of melanin is regulated by a complex signaling cascade. The binding of ligands like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes initiates a pathway that increases intracellular cyclic AMP (cAMP) levels.[5][9][10] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5][10] Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), which is considered the master regulator of melanogenic gene expression.[5][11][12] MITF then promotes the transcription of essential melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT), which collectively synthesize melanin within the melanosome.[5][9] this compound directly targets and inhibits the enzymatic activity of tyrosinase, the final effector protein in this pathway.
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on melanogenesis have been quantified in various models. The following tables summarize the key findings.
Table 1: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)
| Parameter | Treatment Group | Concentration | Outcome | Reference |
| Melanin Production | This compound | 0.625 - 5 µM | Significant, dose-dependent reduction in melanin without affecting cell survival. | [2][13] |
| Cell Proliferation (ME1154B PDXO) | This compound | IC50 = 1.65 µM | Inhibition of proliferation. | [2] |
| Cell Proliferation (ME2319B PDXO) | This compound | Up to 10 µM | No significant effect on proliferation. | [2] |
Table 2: In Vivo Effects of this compound on Melanogenesis in Zebrafish
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Melanin Production | This compound | Not specified | 4-48 hpf | Significant reduction in skin pigmentation. | [2] |
| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin. | [2] |
| Reversibility | This compound | Not specified | 24-48 hpf, then recovery | Pigmentation returns after this compound removal. | [2][14] |
| Toxicity | This compound | Not specified | Not specified | No observable significant toxic side effects. | [2][3] |
hpf: hours post-fertilization
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on melanogenesis.
In Vitro Melanin Content Assay
This assay quantifies the melanin content in cultured melanocytes following treatment with this compound.
-
Cell Line: B16F10 murine melanoma cells.[2]
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. Treatment involves the addition of this compound at various concentrations. To enhance melanin production, cells can be stimulated with agents like α-melanocyte-stimulating hormone (α-MSH) or Isobutylmethylxanthine (IBMX).[1][2]
-
Melanin Extraction and Quantification:
-
After the treatment period, cells are washed with Phosphate-Buffered Saline (PBS) and harvested.
-
The cell pellet is dissolved in 1N NaOH at an elevated temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.
-
The absorbance of the resulting solution is measured at 405-475 nm using a spectrophotometer.
-
A standard curve using synthetic melanin is generated to quantify the melanin content.
-
The total protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the melanin content.
-
Caption: Workflow for a typical melanin content assay.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
-
Cell Line and Culture: B16F10 murine melanoma cells are cultured and treated as described in the melanin content assay.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100) on ice. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the tyrosinase enzyme is collected.
-
Enzymatic Reaction:
-
The cell lysate is added to a reaction mixture containing L-DOPA as the substrate.
-
The mixture is incubated at 37°C, and the formation of dopachrome is monitored by measuring the absorbance at 475-490 nm at regular intervals.
-
-
Data Analysis: The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve. The tyrosinase activity is then normalized to the total protein content of the cell lysate.
In Vivo Zebrafish Pigmentation Assay
This in vivo assay utilizes the zebrafish model to visually and quantitatively assess the impact of this compound on melanin production during embryonic development.[2]
-
Animal Model: Zebrafish (Danio rerio) embryos.[2]
-
Treatment: Embryos are collected and placed in multi-well plates containing embryo medium. This compound is added to the medium at various concentrations, typically starting from a few hours post-fertilization (hpf) and continuing for a defined period (e.g., up to 48 or 72 hpf).
-
Phenotypic Analysis: At different time points, the embryos are observed under a stereomicroscope, and images are captured to document the extent of pigmentation in the skin and eyes.
-
Melanin Quantification (Optional): For a more quantitative assessment, melanin can be extracted from a pool of embryos using methods similar to the in vitro assay and quantified spectrophotometrically.
-
Toxicity Assessment: The viability and morphology of the embryos are monitored throughout the experiment to assess any potential toxic effects of the compound.[3]
Conclusion
This compound is a well-characterized small molecule inhibitor of melanogenesis that acts through the direct and competitive inhibition of tyrosinase.[1][3][5] Its efficacy has been demonstrated in both cellular and whole-organism models, with quantitative data supporting a dose-dependent reduction in melanin production and tyrosinase activity.[2] The lack of effect on the transcription of key melanogenic genes highlights its specific mechanism of action.[1] This technical guide provides researchers and drug development professionals with the essential data and experimental frameworks to further investigate and potentially utilize this compound as a tool for studying melanogenesis or as a lead compound for the development of novel treatments for hyperpigmentation disorders. The reversible nature of its effect on melanogenesis is a particularly desirable characteristic for cosmetic or therapeutic applications.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Beyond MITF: Multiple transcription factors directly regulate the cellular phenotype in melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The master role of microphthalmia-associated transcription factor in melanocyte and melanoma biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Biochemical Profile of ML233: A Potent Tyrosinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
ML233 is a small molecule that has emerged as a significant inhibitor of melanogenesis, the process responsible for melanin pigment production.[1][2] Dysregulation of this pathway is implicated in various hyperpigmentation disorders and melanoma.[3][4] The primary target of this compound is tyrosinase, the rate-limiting enzyme in melanin synthesis, making it a compound of considerable interest for therapeutic and cosmetic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Mechanism of Action: Direct and Competitive Inhibition of Tyrosinase
This compound exerts its inhibitory effect on melanin production through the direct inhibition of tyrosinase activity.[3][4] Unlike some compounds that modulate the expression of genes related to melanogenesis, this compound does not affect the transcription of tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[5] Instead, it acts as a competitive inhibitor by binding directly to the active site of the tyrosinase enzyme.[3][4][5] This binding prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the melanin synthesis pathway.[4][5]
The following diagram illustrates the melanogenesis signaling pathway and the specific point of inhibition by this compound.
Caption: this compound directly and competitively inhibits the enzymatic activity of tyrosinase.
Quantitative Data
The following tables summarize the key quantitative data regarding the biochemical activity of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay Type | Model System | Concentration | Observed Effect | Reference |
| Tyrosinase Activity | Zebrafish Embryo Extracts | 0.5 µM | ~80% inhibition (similar to 200 µM PTU) | [4][6] |
| Melanin Content | Zebrafish Embryos | 15 µM | >80% reduction | [4] |
| Melanin Production | B16F10 Murine Melanoma Cells | 0.625 - 5 µM | Reduction in melanin without affecting cell survival | [7] |
| Cell Proliferation | ME1154B Human Melanoma Cells | IC50 = 1.65 µM | Inhibition of proliferation | [7][8] |
| Apelin Receptor Agonism | - | EC50 = 3.7 µM | Agonist of apelin receptor (APJ) | [8][9] |
Table 2: Binding Affinity of this compound to Human Tyrosinase (Surface Plasmon Resonance Analysis)
| Analyte | Association Constant (ka) (1/Ms) | Dissociation Constant (kd) (1/s) | Affinity (KD) (M) | Reference |
| L-DOPA | 1.83E+02 ± 2.62E+01 | 1.07E-01 ± 2.12E-03 | 6.01E-04 | [5] |
| This compound | 1.13E+03 ± 2.65E+01 | 9.58E-02 ± 1.70E-03 | 8.55E-05 | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Tyrosinase Activity Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of tyrosinase.
Caption: Workflow for determining in vitro tyrosinase activity.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of mushroom tyrosinase and L-DOPA in 50 mM phosphate buffer (pH 6.5). Prepare serial dilutions of this compound.[3]
-
Assay Procedure: In a 96-well plate, add phosphate buffer, the test compound (this compound) or a vehicle control, and the tyrosinase solution.[3]
-
Pre-incubate the plate at 25°C for 10 minutes.[3]
-
Initiate the reaction by adding the L-DOPA solution to each well.[3]
-
Immediately measure the absorbance at 492 nm using a microplate reader and continue to take readings at 1-minute intervals for 20 minutes.[3]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[3] For kinetic analysis, vary the concentrations of both L-DOPA and this compound and use a Lineweaver-Burk plot to determine the mode of inhibition.[3]
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound (ML-233) | APJ agonist, Tyrosinase inhibitor | Probechem Biochemicals [probechem.com]
- 9. ML 233 | Apelin Receptors | Tocris Bioscience [tocris.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ML233 as an Apelin Receptor Agonist
This technical guide provides a comprehensive overview of this compound, a small molecule agonist of the apelin receptor (APJ). It details its pharmacological properties, biased agonism, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Introduction
This compound is a non-peptide, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2][3][4] Discovered through high-throughput screening, it serves as a valuable tool for studying the pharmacology and function of the apelin receptor system, which plays a crucial role in cardiovascular homeostasis.[2][5] Unlike endogenous peptide ligands, this compound offers the potential for development as an orally bioavailable therapeutic agent.[6]
Pharmacological Profile
This compound is characterized as a potent agonist in β-arrestin recruitment assays, with an EC50 of 3.7 μM.[1][3][4] It demonstrates significant selectivity, being over 21-fold more selective for the apelin receptor than for the closely related angiotensin II type 1 (AT1) receptor.[2][3][4]
One of the defining features of this compound is its nature as a biased agonist.[1][7] It strongly activates the β-arrestin signaling pathway while only weakly engaging the G-protein-mediated pathway that leads to the inhibition of cyclic AMP (cAMP).[1][2][7] This biased signaling profile is a critical consideration when interpreting experimental data.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| EC50 (Potency) | 3.7 µM | β-arrestin Recruitment Assay | [1][3][4] |
| EC50 (Potency) | 2.4 µM | Apelin Receptor Internalization | [8] |
| EC50 (Selectivity) | >79 µM | Angiotensin 1 (AT1) Receptor | [3][4] |
| LC50 (Toxicity) | 25.8 µM | Human Hepatocytes | [3] |
| cAMP Inhibition | Weak reduction at 100 µM | Forskolin-stimulated cAMP | [8] |
| Off-Target Binding (% Inhibition at 10 µM) | Value | Target | Reference |
| % Inhibition | 65% | Benzylpiperazine Receptor | [2] |
| % Inhibition | 57% | Norepinephrine Transporter | [2] |
| % Inhibition | 55% | 5-HT1A Receptor | [2] |
| % Inhibition | 51% | α2C Adrenergic Receptor | [2] |
| Primary Off-Target | - | Tyrosinase (direct inhibition) | [1][9][10] |
Signaling Pathways and Experimental Workflows
This compound's interaction with the apelin receptor initiates a cascade of intracellular events, primarily through the β-arrestin pathway. This leads to receptor internalization and downstream signaling, such as the phosphorylation of ERK1/2.[1][2] Its effect on the G-protein pathway is minimal.[1][7]
The following diagram illustrates a general workflow for characterizing a compound like this compound.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize this compound. Specific details may vary based on the cell line and reagents used.
1. β-Arrestin Recruitment Assay
This assay is the primary method for determining the potency of this compound at the apelin receptor.[1]
-
Objective: To measure the recruitment of β-arrestin to the apelin receptor upon stimulation with this compound.
-
Materials:
-
Cells co-expressing the apelin receptor and a β-arrestin fusion protein (e.g., PathHunter® or Tango™ assay technology).[1]
-
Assay buffer.
-
This compound and control compounds.
-
Detection reagents specific to the assay technology.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Plate cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove culture medium from the cells and add the this compound dilutions.
-
Incubate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add detection reagents according to the manufacturer's protocol.[1]
-
Incubate to allow the signal to develop.
-
Measure luminescence or fluorescence.
-
Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[1]
-
2. cAMP Inhibition Assay
This assay assesses the G-protein-mediated signaling of this compound.[1]
-
Objective: To measure the ability of this compound to inhibit the production of cAMP induced by forskolin.
-
Materials:
-
Procedure:
-
Plate cells in a suitable assay plate.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[1]
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.[1]
-
Incubate for the recommended time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.[1]
-
Plot the cAMP levels as a function of this compound concentration to determine the IC50 or degree of inhibition.
-
3. Receptor Internalization Assay
-
Objective: To quantify the internalization of the apelin receptor from the cell surface following agonist treatment.
-
Materials:
-
Cells expressing a tagged apelin receptor (e.g., GFP-tagged).
-
This compound.
-
Imaging system (e.g., high-content imager or confocal microscope).
-
-
Procedure:
-
Plate cells in an imaging-compatible plate.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Fix the cells.
-
Image the cells to visualize the localization of the tagged receptor.
-
Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the membrane.
-
Plot internalization as a function of this compound concentration to determine the EC50.
-
Considerations for Use
-
Biased Agonism: Researchers must consider the biased signaling of this compound. A lack of a strong G-protein signal is consistent with its known pharmacology.[1] The choice of assay (β-arrestin vs. cAMP) will significantly impact the observed activity.[1]
-
Off-Target Effects: At concentrations around 10 µM, this compound may interact with other receptors.[2] Its most well-characterized off-target effect is the direct inhibition of tyrosinase, an enzyme involved in melanin synthesis, which is independent of the apelin receptor.[1][9][10] Using the lowest effective concentration and appropriate controls is crucial to minimize off-target effects.[1]
-
In Vivo Studies: While a valuable in vitro tool, the utility of this compound in vivo may be limited by poor stability in human plasma and potential hepatotoxicity.[11]
Conclusion
This compound is a pioneering non-peptide agonist of the apelin receptor that has been instrumental in advancing the understanding of this important signaling system. Its distinct biased agonism, favoring the β-arrestin pathway, makes it a unique tool for dissecting the differential roles of apelin receptor signaling pathways. This guide provides the foundational technical information required for the effective design and interpretation of experiments involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Apelin/APJ system: an emerging therapeutic target for respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 7, this compound reduces forskolin stimulated intracellular cAMP and stimulates APJ internalization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. dovepress.com [dovepress.com]
In Vivo Effects of ML233 on Zebrafish Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of the small molecule ML233 on zebrafish pigmentation. This compound has been identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, demonstrating significant potential for therapeutic applications in hyperpigmentation disorders.[1][2][3] This document outlines the quantitative effects of this compound, details the experimental protocols for its evaluation in zebrafish, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The in vivo effects of this compound on zebrafish pigmentation have been characterized by a dose-dependent reduction in melanin production.[1][4] The key quantitative findings from zebrafish studies are summarized below.
| Parameter | Treatment Group | Concentration | Duration | Outcome | Reference |
| Melanin Production | This compound | 10 µM | 4-48 hours post-fertilization (hpf) | Significant reduction in skin pigmentation | [1] |
| Melanin Quantification | This compound | Not specified | 4-48 hpf | Over 80% reduction in melanin | [4][5] |
| Tyrosinase Activity | This compound | 0.5 µM | Not specified | ~80% inhibition (similar to 200 µM PTU) | [6] |
| Reversibility | This compound | 15 µM | 24-48 hpf, then recovery | Pigmentation returns after this compound removal | [4][5] |
| Toxicity | This compound | ≤ 20 µM | Up to 4 days post-fertilization (dpf) | No observable significant toxic side effects | [1][2][4][5] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies investigating the effects of this compound on zebrafish pigmentation.
Protocol 1: In Vivo Zebrafish Pigmentation Assay
Objective: To visually and qualitatively assess the impact of this compound on melanin production during zebrafish embryonic development.
Animal Model: Zebrafish (Danio rerio) embryos.
Materials:
-
Synchronized zebrafish embryos
-
E3 embryo medium
-
This compound stock solution (in DMSO)
-
Petri dishes or 96-well plates
-
Stereomicroscope with a camera
-
Tricaine (for anesthesia)
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure synchronized development.
-
Compound Preparation: Prepare working solutions of this compound in E3 medium from a DMSO stock. A typical concentration range is 2.5 µM to 15 µM.[6] Ensure the final DMSO concentration is consistent across all groups, including a vehicle control (e.g., 0.1% DMSO).
-
Treatment: At approximately 4 hours post-fertilization (hpf), transfer a cohort of healthy embryos into the treatment solutions (20-30 embryos per Petri dish).[7]
-
Incubation: Incubate the embryos at 28.5°C under a standard light-dark cycle.
-
Phenotypic Observation: At desired time points (e.g., 48 hpf), dechorionate the embryos if necessary and anesthetize them with tricaine.[7]
-
Imaging: Observe and document the pigmentation phenotype using a stereomicroscope, capturing images for analysis.[7]
-
Reversibility Study (Optional): For reversibility assessment, treat embryos from 24 to 48 hpf with this compound, then wash them and transfer them to fresh E3 medium for a recovery period (e.g., up to 72 hpf) before observation.[4][7]
Protocol 2: Quantification of Melanin in Zebrafish Embryos
Objective: To quantitatively measure the melanin content in this compound-treated zebrafish embryos.
Materials:
-
Control and this compound-treated embryos
-
Phosphate-buffered saline (PBS)
-
1 N NaOH with 10% DMSO
-
Homogenizer
-
Microplate reader
Procedure:
-
Sample Collection: At the desired time point (e.g., 48 hpf), collect a specific number of embryos from each treatment group (e.g., ≥40 embryos per biological replicate).[7]
-
Washing: Wash the embryos with PBS to remove residual medium.[7]
-
Homogenization: Homogenize the embryos in a known volume of PBS.[7]
-
Melanin Solubilization: To dissolve the melanin, add 1 N NaOH containing 10% DMSO to the homogenate and incubate at 80°C for 1 hour.[2]
-
Centrifugation: Centrifuge the samples to pellet any insoluble debris.[7]
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength of 405-490 nm using a microplate reader.[4][7]
-
Normalization: Normalize the melanin content to the number of embryos used.[7]
Protocol 3: In Vivo Tyrosinase Activity Assay
Objective: To measure the tyrosinase activity in lysates from this compound-treated zebrafish embryos.
Materials:
-
Control and this compound-treated embryos
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
L-DOPA solution
-
Microplate reader
Procedure:
-
Sample Collection: Collect embryos (≥40 per replicate) after treatment (e.g., for 24 hours).[7]
-
Homogenization: Homogenize the embryos in ice-cold lysis buffer.[7]
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the cellular proteins.[7]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Enzymatic Reaction: In a 96-well plate, mix the protein lysate with L-DOPA solution.
-
Activity Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculation: Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize to the protein concentration.[7]
Signaling Pathways and Mechanisms of Action
This compound exerts its effect on pigmentation through the direct inhibition of tyrosinase.[2] The synthesis of melanin is a complex process initiated by external stimuli such as UV radiation, which leads to the secretion of α-melanocyte-stimulating hormone (α-MSH).[6] α-MSH binds to the melanocortin 1 receptor (MC1R), activating a G-protein-coupled receptor signaling pathway that increases intracellular cyclic AMP (cAMP) levels.[6] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cyclic AMP response element-binding protein (CREB).[6] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[6] MITF promotes the transcription of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[6]
This compound acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the conversion of L-tyrosine to L-DOPA, the initial and rate-limiting step in melanogenesis.[2][6] Notably, the inhibitory effect of this compound on melanogenesis is independent of the apelin signaling pathway, for which it was initially identified as an agonist.[4][6]
While this compound directly targets tyrosinase, it is important to note the role of other proteins in pigmentation, such as G protein-coupled receptor 143 (GPR143). GPR143 is involved in the control of melanosome growth and maturation.[8][9] Mutations in GPR143 can lead to ocular albinism, characterized by abnormally large melanosomes, without directly affecting the melanin synthesis pathway itself.[8][10]
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GPR143 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. Pigmentation and Vision: Is GPR143 in Control? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of ML233 on Murine Melanoma Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
ML233 is a small molecule identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This technical guide provides a comprehensive analysis of the pharmacological effects of this compound on murine melanoma cells, specifically the B16F10 cell line. It details the molecule's mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed experimental protocols. The findings indicate that this compound not only reduces melanogenesis at low concentrations but also inhibits cell proliferation at higher concentrations, suggesting its potential as a therapeutic candidate for skin hyperpigmentation disorders and as a possible adjuvant in melanoma treatment.[1][4]
Introduction
Melanogenesis is the physiological process responsible for producing melanin, a pigment crucial for protecting the skin against ultraviolet (UV) radiation.[1] The dysregulation of this pathway is implicated in various skin conditions, including melanoma.[1] The key enzyme in this process is tyrosinase, which catalyzes the initial, rate-limiting steps of melanin synthesis.[2] Consequently, tyrosinase inhibition has become a primary focus for developing novel therapeutic agents.[1] The small molecule this compound has emerged as a promising candidate, demonstrating potent and direct inhibition of tyrosinase activity in both in vivo and in vitro models, including murine melanoma cells.[2][5]
Mechanism of Action: Direct Tyrosinase Inhibition
This compound exerts its primary effect by directly inhibiting the enzymatic activity of tyrosinase.[6] Computational and in vitro studies suggest that this compound binds directly to the active site of the tyrosinase protein, preventing the natural substrate, L-tyrosine, from binding and undergoing hydroxylation to L-DOPA.[1][5] This action serves as a direct blockade of the melanin synthesis pathway.
Interestingly, while this compound was initially identified as an agonist for the apelin receptor, its inhibitory effects on melanogenesis and melanoma cell proliferation appear to be independent of this pathway.[3][4] Studies on B16F10 murine melanoma cells, which do not express the apelin receptor, still show a potent response to this compound.[4] This confirms that its anti-melanoma effects are not reliant on apelin signaling.[4]
Quantitative Data Summary
The effects of this compound have been quantified in the B16F10 murine melanoma cell line, demonstrating dose-dependent impacts on both cell proliferation and melanin production.
| Parameter | Cell Line | Concentration | Outcome | Reference |
| Cell Proliferation | B16F10 Murine Melanoma | IC₅₀ between 5 µM and 10 µM | 50% reduction in cell viability, measured via ATP production. | [4] |
| Melanin Production | B16F10 Murine Melanoma | 0.625 µM | Significant reduction in melanin production. | [4] |
| Melanin Production | B16F10 Murine Melanoma | 0.625 µM - 5 µM | Dose-dependent reduction in melanin without affecting cell survival. | [4][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing the impact of this compound on murine melanoma cells.
Cell Culture and Treatment
This protocol outlines the basic steps for preparing B16F10 cells for experimentation.
-
Cell Line: B16F10 murine melanoma cells.[7]
-
Culture Medium: Use a standard growth medium such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[7]
-
Seeding: Seed B16F10 cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for melanin content) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).[1]
-
Melanogenesis Stimulation (Optional): To enhance melanin production for inhibition studies, cells can be stimulated with agents like Isobutylmethylxanthine (IBMX).[4][7]
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in the culture medium and treat the cells. Include a vehicle-only (e.g., DMSO) control group.[4]
Cell Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of B16F10 cells.
-
Cell Preparation: Seed B16F10 cells in a 96-well plate and treat with serial dilutions of this compound as described in Protocol 4.1.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Use a commercially available ATP-based assay (e.g., CellTiter-Glo®) as an indirect readout of cell viability.[4] The luminescence signal is proportional to the amount of ATP, which correlates with the number of viable cells.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.[1]
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells following treatment with this compound.
-
Cell Preparation: Seed B16F10 cells in a 6-well plate and treat with various concentrations of this compound for 24-72 hours.[1][4]
-
Cell Lysis: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them.[1]
-
Melanin Extraction: Centrifuge the cell lysate to pellet the melanin. Dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[1]
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.[1] The absorbance is directly proportional to the melanin content.
-
Normalization: The melanin content can be normalized to the total protein content of the cell lysate to account for differences in cell number.[4]
Conclusion and Future Directions
The small molecule this compound demonstrates a dual impact on B16F10 murine melanoma cells: it significantly inhibits melanin production at sub-micromolar concentrations and reduces cell proliferation at low micromolar concentrations.[4] Its mechanism as a direct, competitive inhibitor of tyrosinase is well-supported.[1][6] The data suggest that this compound is a promising lead compound for developing therapies for hyperpigmentation disorders.[1] Furthermore, its anti-proliferative effects, which may be independent of tyrosinase inhibition, warrant further investigation for its potential role as an adjuvant in melanoma cancer treatment.[1][4] Future research should focus on elucidating the precise molecular mechanism behind its anti-proliferative effects and evaluating its efficacy and safety in more complex in vivo cancer models.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Early-Stage Toxicological Profile of ML233: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
- December 8, 2025
Abstract
ML233 has emerged as a promising small molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis, with potential therapeutic applications in hyperpigmentation disorders and as an adjuvant in melanoma therapy.[1][2][3][4] This technical guide provides a comprehensive overview of the early-stage research on the toxicity of this compound, focusing on available quantitative data, detailed experimental protocols, and relevant biological pathways. While preliminary studies suggest a favorable safety profile, this paper aims to consolidate the existing knowledge to guide further preclinical development and comprehensive toxicological evaluation.
Introduction
Melanin, a pigment crucial for skin protection against ultraviolet radiation, can lead to hyperpigmentary disorders when its production is dysregulated.[1] Tyrosinase inhibitors are a key therapeutic strategy, and this compound has been identified as a potent, direct, and competitive inhibitor of this enzyme.[1][2][3] Early research highlights its efficacy in reducing melanin production in both cellular and in vivo models.[4][5] Concurrently, initial safety assessments have been conducted, primarily utilizing zebrafish embryos and melanoma cell lines, to ascertain its preliminary toxicological profile. This whitepaper synthesizes the publicly available data on this compound's toxicity to provide a foundational resource for researchers in dermatology, oncology, and drug development.
Quantitative Toxicity Data
The following tables summarize the available quantitative data from early-stage toxicological and pharmacological studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 4.1 ± 0.6 μM | Mushroom Tyrosinase, L-DOPA substrate | [1] |
| KD | 9.78 x 10^5 M | Surface Plasmon Resonance (SPR) | [1] |
| ka1 (on-rate) | 3.79 x 10^3 1/Ms | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition Type | Competitive | Lineweaver-Burk Analysis | [1] |
Table 2: In Vivo and Cellular Activity of this compound
| Assay | Organism/Cell Line | Endpoint | Result | Reference |
| Melanin Production | Zebrafish Embryos | Reduction in pigmentation | Dose-dependent decrease | [1] |
| Toxicity | Zebrafish Embryos | Survival (OECD 236) | No significant toxicity observed | [1][4][5] |
| Melanin Content | B16F10 Murine Melanoma Cells | Reduction in melanin | Significant decrease | [1] |
| Cell Proliferation | B16F10 Murine Melanoma Cells | Inhibition of proliferation | Dose-dependent inhibition | [1] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of tyrosinase, a key enzyme in the melanogenesis pathway. The binding of ligands like α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes initiates a signaling cascade that leads to the transcription of the tyrosinase gene.[1] this compound directly targets the tyrosinase enzyme, thereby blocking the subsequent production of melanin.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the early-stage toxicological assessment of this compound are provided below.
Zebrafish Embryo Toxicity Assay (Adapted from OECD 236)
This assay is designed to assess the acute toxicity of a substance on the embryonic stages of zebrafish (Danio rerio).
-
Materials:
-
Fertilized zebrafish embryos
-
24-well plates
-
This compound stock solution (in a vehicle like DMSO)
-
Control solution (vehicle only)
-
Microscope
-
-
Procedure:
-
Exposure: Place fertilized zebrafish embryos into 24-well plates containing a range of this compound concentrations or a control solution. The typical exposure period is 96 hours.[1]
-
Observations: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for the following apical endpoints:
-
Coagulation of fertilized eggs
-
Lack of somite formation
-
Lack of detachment of the tail-bud from the yolk sac
-
Lack of heartbeat[1]
-
-
Data Analysis: Record the number of viable embryos at each time point and concentration. If a dose-response is observed, calculate the LC50 (lethal concentration for 50% of the population).
-
Melanoma Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Melanoma cell lines (e.g., B16F10, ME1154B, ME2319B)
-
96-well plates
-
Cell culture medium
-
This compound
-
Positive control (e.g., cisplatin, staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed melanoma cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 48-72 hours).[1]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization and Measurement: Add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[1]
-
Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
-
Discussion and Future Directions
The early-stage research on this compound suggests a promising safety profile, with no significant toxicity observed in zebrafish embryos at concentrations effective for inhibiting melanin production.[1][4][5] The compound also demonstrates anti-proliferative effects against melanoma cell lines.[1] However, it is crucial to acknowledge that the currently available data is limited. For a comprehensive toxicological assessment to support clinical translation, further studies are imperative.
Future research should focus on a broader range of standard preclinical toxicology assays, including but not limited to:
-
In vitro cytotoxicity assays in a panel of human cell lines (e.g., hepatocytes, renal cells) to assess off-target effects.
-
hERG channel assays to evaluate the potential for cardiotoxicity.
-
Cytochrome P450 (CYP450) inhibition assays to determine the potential for drug-drug interactions.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.
-
In vivo toxicity studies in rodent models to evaluate systemic toxicity, determine the maximum tolerated dose (MTD), and identify potential target organs of toxicity.
Conclusion
This compound is a well-characterized tyrosinase inhibitor with demonstrated efficacy in preclinical models of hyperpigmentation.[1][2][3] The initial toxicity data from zebrafish and melanoma cell line studies are encouraging, suggesting a favorable therapeutic window.[1][4][5] However, the lack of comprehensive preclinical safety data necessitates further investigation to fully understand the toxicological profile of this compound. The information and protocols presented in this whitepaper provide a foundation for these future studies, which are essential for the continued development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for ML233 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] This characteristic makes it a valuable tool for studying melanogenesis and a potential therapeutic agent for hyperpigmentation disorders. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on the B16F10 murine melanoma cell line, a well-established model for studying melanin production.[3]
Introduction
Melanogenesis is the complex process responsible for the production of melanin, the primary pigment in skin, hair, and eyes. Dysregulation of this pathway can lead to various pigmentation disorders. Tyrosinase catalyzes the initial and rate-limiting steps in melanin biosynthesis, making it a key target for therapeutic intervention.[1][2] this compound has been shown to effectively reduce melanin production in cellular models by directly inhibiting tyrosinase activity.[2][4] These notes offer a comprehensive guide to utilizing this compound for in vitro research, including cell culture, treatment, and downstream analysis.
Mechanism of Action
This compound acts as a direct, competitive inhibitor of the tyrosinase enzyme. It binds to the active site of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway. Notably, its inhibitory effect on melanogenesis is not at the transcriptional level and has been shown to be independent of the apelin signaling pathway, for which this compound was initially identified as an agonist.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on B16F10 murine melanoma cells.
Table 1: In Vitro Efficacy of this compound in B16F10 Murine Melanoma Cells
| Parameter | Concentration | Duration | Outcome |
| Melanin Production | 10 µM | 48 hours | Significant reduction in skin pigmentation.[4] |
| Melanin Quantification | Not specified | 48 hours | Over 80% reduction in melanin.[5] |
| Reversibility | 15 µM | 24-48 hpf, then recovery | Pigmentation returns after this compound removal.[4] |
| Toxicity | Up to 20 µM | Not specified | No observable significant toxic side effects.[2][4] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 / LC50 |
| Human Hepatocytes | Not specified | LC50 = 25.8 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound has low aqueous solubility and may precipitate at concentrations above 20-30 µM in aqueous media.[6]
-
Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).[6]
-
Concentration: To prepare a 10 mM stock solution, dissolve 3.59 mg of this compound (Molecular Weight: 359.44 g/mol ) in 1 mL of DMSO.[6]
-
Dissolution: Vortex gently until the powder is completely dissolved.[6]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
B16F10 Cell Culture
B16F10 cells are adherent and grow as a monolayer.[7]
-
Complete Growth Medium:
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][7]
-
Subculturing:
-
When cells reach 80-90% confluence, remove the medium.
-
Briefly rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) (ATCC 30-2200).[3]
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution (ATCC 30-2101) and incubate until cells detach (usually 5-15 minutes).[3]
-
Add complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.
-
Dispense the cell suspension into new culture vessels at a recommended split ratio of 1:2 to 1:4.[7]
-
Renew the medium every 2 to 3 days.[7]
-
Melanin Content Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. abnova.com [abnova.com]
- 5. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tyrosinase antibody (ab180753) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
ML233 Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule compound that has been identified as a potent and direct competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This activity makes it a compound of significant interest for studies related to hyperpigmentation and melanogenesis. Furthermore, this compound has been characterized as a biased agonist of the apelin receptor (APJ), demonstrating a preference for the β-arrestin signaling pathway over G-protein-mediated pathways. This dual activity suggests its potential utility in diverse research areas, including dermatology and neuroprotection. These application notes provide a summary of the available in vivo dosage information for this compound in animal models, detailed experimental protocols from published studies, and a visualization of its known signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro studies investigating the effects of this compound.
Table 1: In Vivo Efficacy and Dosage of this compound in Animal Models
| Animal Model | Application | Administration Route | Dosage/Concentration | Treatment Duration | Key Findings | Reference(s) |
| Zebrafish (Danio rerio) | Inhibition of Melanogenesis | Immersion | 2.5 µM - 15 µM | 24 - 48 hours | Dose-dependent reduction in skin pigmentation.[4] | [2][4] |
| Zebrafish (Danio rerio) | Inhibition of Melanogenesis | Immersion | 5 µM | 24 hours | Over 80% reduction in melanin.[5] | [5] |
| Zebrafish (Danio rerio) | Toxicity Assessment | Immersion | Up to 20 µM | Up to 4 days post-fertilization | No significant toxic side effects observed.[2] | [2] |
| Mouse | Neuroprotection (NMDA-induced retinal cell loss) | Intraperitoneal (IP) Injection | 5 mg/kg | Single dose, 1 hour prior to NMDA injection | Protection against retinal neuronal cell loss. |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Application | Concentration | Treatment Duration | Key Findings | Reference(s) |
| B16F10 murine melanoma cells | Inhibition of Melanogenesis | 0.625 - 5 µM | Not specified | Reduction in melanin without affecting cell survival. | [6] |
| ME1154B PDXO human melanoma cells | Inhibition of Proliferation | IC50 = 1.65 µM | Not specified | Inhibition of cell proliferation. | [6] |
| ME2319B PDXO human melanoma cells | Inhibition of Proliferation | Up to 10 µM | Not specified | No significant effect on cell proliferation. | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanogenesis Inhibition
This compound directly inhibits the enzymatic activity of tyrosinase, a key enzyme in the melanin synthesis pathway. This action is independent of its effects on the apelin receptor signaling pathway.[3]
Apelin Receptor (APJ) Biased Agonism of this compound
This compound acts as a biased agonist at the apelin receptor (APJ), preferentially activating the β-arrestin pathway over the G-protein signaling cascade.
General Experimental Workflow for In Vivo Assessment of Melanogenesis Inhibitors
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a melanogenesis inhibitor like this compound using a zebrafish model.[3]
Experimental Protocols
Protocol 1: In Vivo Inhibition of Melanogenesis in Zebrafish[2][4]
Objective: To assess the effect of this compound on melanin production in a whole-organism model.
Animal Model: Zebrafish (Danio rerio) embryos.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Embryo medium (e.g., E3 medium)
-
Petri dishes
-
Microscope with imaging capabilities
Procedure:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Treatment Groups: At approximately 4 hours post-fertilization (hpf), distribute embryos into petri dishes containing embryo medium. Create treatment groups by adding this compound from the stock solution to achieve final concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 15 µM). Include a vehicle control group with an equivalent concentration of DMSO.
-
Incubation: Incubate the embryos at 28.5°C.
-
Observation and Imaging: At desired time points (e.g., 24 hpf, 48 hpf), observe the embryos under a microscope to qualitatively assess pigmentation. Capture images for documentation.
-
Melanin Quantification (Optional): a. Homogenize a pooled group of embryos from each treatment group in a suitable buffer. b. Solubilize the melanin pellet (e.g., using NaOH and heat). c. Measure the absorbance of the solubilized melanin at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Toxicity Assessment: Throughout the experiment, monitor for any signs of toxicity, including mortality, developmental abnormalities, and changes in heart rate.
Protocol 2: In Vivo Neuroprotection Study in Mice
Objective: To evaluate the neuroprotective effects of this compound against NMDA-induced retinal cell loss.
Animal Model: Mice (specific strain as required for the study).
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO and saline)
-
N-methyl-D-aspartate (NMDA)
-
Anesthetic agent
-
Intravitreal injection setup
-
Electroretinography (ERG) equipment (optional)
-
Histology equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for a specified period before the experiment.
-
This compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound via intraperitoneal (IP) injection at a dose of 5 mg/kg. A control group should receive a vehicle-only injection.
-
Anesthesia: One hour after this compound or vehicle administration, anesthetize the mice.
-
NMDA-Induced Injury: Perform an intravitreal injection of NMDA into one eye to induce retinal cell loss. The contralateral eye can be injected with saline as a control.
-
Post-Procedure Monitoring: Monitor the animals for recovery from anesthesia and any adverse effects.
-
Functional Assessment (Optional): At a specified time point post-injection (e.g., 24 hours), perform electroretinography (ERG) to assess retinal function.
-
Histological Analysis: a. Euthanize the animals at the study endpoint. b. Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde). c. Process the eyes for histology, embed in paraffin or OCT, and section. d. Perform immunohistochemistry for retinal cell markers (e.g., Brn-3a for retinal ganglion cells) to quantify cell survival.
-
Data Analysis: Quantify the number of surviving retinal cells in each treatment group and perform statistical analysis to determine the neuroprotective effect of this compound.
Conclusion
This compound is a versatile small molecule with well-documented efficacy as a direct inhibitor of tyrosinase and a biased agonist of the apelin receptor.[1][3] The provided data and protocols offer a foundation for designing in vivo studies to explore its therapeutic potential in hyperpigmentation disorders and neurodegenerative conditions. Researchers should note that while zebrafish studies indicate a good safety profile, further toxicological and pharmacokinetic studies in mammalian models are warranted to fully characterize its properties for clinical translation.[2] The intraperitoneal dosage of 5 mg/kg in mice serves as a valuable starting point for further dose-ranging studies in rodents.
References
Application Note and Protocols for Tyrosinase Activity Assay with ML233
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key, rate-limiting enzyme in the complex process of melanin biosynthesis, known as melanogenesis.[1][2] This copper-containing enzyme catalyzes the initial steps of melanin production, including the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[3][4] Dysregulation of tyrosinase activity is implicated in various hyperpigmentation disorders, such as melasma and age spots, and is a focal point in melanoma research.[1][5] Consequently, the identification and characterization of potent and safe tyrosinase inhibitors are of significant interest in the fields of dermatology, cosmetology, and oncology.[1][5]
ML233 has been identified as a potent, direct, and competitive inhibitor of tyrosinase.[5][6][7] It directly binds to the active site of the tyrosinase enzyme, thereby preventing the substrate from binding and halting the production of melanin.[1][6] This document provides detailed protocols for performing a tyrosinase activity assay using the inhibitor this compound, guidance on data analysis, and a summary of its quantitative pharmacological data.
Signaling Pathway of Melanogenesis and Inhibition by this compound
Melanogenesis is regulated by several signaling pathways that ultimately converge on the activation of tyrosinase. A primary pathway is initiated by the binding of ligands, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on melanocytes.[8][9] This binding activates a cascade that leads to the upregulation and activation of tyrosinase. This compound acts directly on the tyrosinase enzyme, bypassing the upstream signaling events to inhibit melanin production.[6][7]
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ML233 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a potent small molecule inhibitor of melanogenesis, the process responsible for melanin production in the skin. Dysregulation of melanogenesis can lead to hyperpigmentation disorders and is also implicated in the progression of melanoma. This compound exerts its effects through the direct and competitive inhibition of tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[1][2] Unlike some other compounds, this compound's mechanism of action is not at the transcriptional level, meaning it does not suppress the expression of genes related to melanogenesis.[2] This targeted enzymatic inhibition makes this compound a valuable tool for studying melanocyte biology and a promising candidate for the development of topical treatments for hyperpigmentation and as a potential adjuvant in melanoma therapy.
Three-dimensional (3D) skin models, which mimic the complex architecture and cellular interactions of human skin, provide a more physiologically relevant platform for testing the efficacy and safety of compounds like this compound compared to traditional 2D cell cultures.[3] This document provides detailed application notes and protocols for the use of this compound in 3D skin models.
Mechanism of Action of this compound
This compound directly binds to the active site of the tyrosinase enzyme, acting as a competitive inhibitor.[2] This binding prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical initial steps in the melanin synthesis cascade. By blocking this enzymatic activity, this compound effectively reduces the production of melanin.[2]
References
Application Notes and Protocols for Studying Hyperpigmentation Disorders with ML233
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the overproduction of melanin.[1] A key regulator of melanin synthesis (melanogenesis) is the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps of this process.[1][2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents. The small molecule ML233 has been identified as a potent, direct, and competitive inhibitor of tyrosinase.[1][3][4] Preclinical evidence demonstrates its efficacy in reducing melanin production in both cellular and in vivo models without significant cytotoxicity.
This document provides a comprehensive overview of the application of this compound as a research tool for studying hyperpigmentation disorders. It includes detailed experimental protocols, a summary of its quantitative effects, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Direct Tyrosinase Inhibition
This compound exerts its inhibitory effect on melanogenesis through the direct inhibition of tyrosinase activity.[1] Unlike many compounds that modulate the expression of melanogenesis-related genes, this compound's action is not at the transcriptional level.[1] Studies have shown that this compound does not affect the mRNA expression of key genes such as tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa). Instead, it acts as a competitive inhibitor by binding directly to the active site of the tyrosinase enzyme.[1][2] This binding prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.[1]
Melanogenesis Signaling Pathway and this compound Inhibition
References
Application Notes and Protocols for ML233 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ML233 as a tool for melanoma research. This compound is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its ability to reduce melanin production and inhibit the proliferation of melanoma cells makes it a valuable tool for studying melanogenesis and as a potential therapeutic agent.[4][5]
Mechanism of Action
This compound functions as a direct, competitive inhibitor of the tyrosinase enzyme.[2][6] It binds to the active site of tyrosinase, thereby preventing the conversion of L-tyrosine to L-DOPA, a critical step in the melanin synthesis pathway.[2] Notably, the inhibitory effect of this compound on melanin production is not due to a decrease in the expression of the tyrosinase gene but rather a direct enzymatic inhibition.[6][7] Studies have also shown that this compound's role in inhibiting melanogenesis is independent of the apelin signaling pathway, for which it was initially described as an agonist.[5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various melanoma research models.
Table 1: In Vitro Effects of this compound on Murine Melanoma Cells (B16F10)
| Parameter | Treatment Group | Concentration | Outcome | Reference |
| Melanin Production | This compound | 0.625 - 5 µM | Significant, dose-dependent reduction in melanin content. | [8] |
| Cell Proliferation | This compound | Not Specified | A 50% reduction in cell proliferation was observed to determine the IC50. | [1] |
Table 2: In Vitro Effects of this compound on Human Melanoma Patient-Derived Xenograft Organoids (PDXOs)
| Cell Line | Treatment Group | Concentration | Outcome | Reference |
| ME1154B | This compound | IC50 = 1.65 µM | Inhibition of proliferation. | [9] |
| ME2319B | This compound | Up to 10 µM | Did not respond to this compound treatment. | [1][9] |
Table 3: In Vivo Effects of this compound on Melanogenesis in Zebrafish
| Parameter | Treatment Group | Duration | Outcome | Reference |
| Melanin Production | This compound | 4-48 hpf | Significant reduction in skin pigmentation. | [9] |
| Melanin Quantification | This compound | 4-48 hpf | Over 80% reduction in melanin. | [9] |
| Reversibility | This compound | 24-48 hpf, then recovery | Pigmentation returns after this compound removal. | [9] |
| Toxicity | This compound | Not Specified | No observable significant toxic side effects. | [1][9] |
hpf: hours post-fertilization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and standard experimental workflows used in its study.
Caption: Simplified melanogenesis signaling pathway illustrating the inhibitory action of this compound on the tyrosinase enzyme.[2]
Caption: Workflow for determining the effect of this compound on melanin content in B16F10 melanoma cells.[2]
Caption: General workflow for assessing the anti-proliferative effects of this compound on melanoma cells.
Experimental Protocols
This protocol is a prerequisite for subsequent in vitro assays.
-
Cell Line: B16F10 murine melanoma cells are commonly used.[6]
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seeding: For experiments, seed cells in the appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight before treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the culture medium to achieve the desired final concentrations for treating the cells. It is common to include a melanogenesis stimulator, such as Isobutylmethylxanthine (IBMX), in the treatment medium for melanin content assays.[4][6]
This assay quantifies the amount of melanin produced by melanoma cells after treatment with this compound.[2]
-
Cell Preparation: Culture and treat B16F10 cells with this compound as described in Protocol 1 in 6-well plates for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with Phosphate-Buffered Saline (PBS). Lyse the cells using an appropriate lysis buffer.
-
Melanin Pelletization: Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet the melanin.
-
Solubilization: Discard the supernatant and dissolve the melanin pellet in 1 N NaOH containing 10% DMSO. Heat the mixture at 80°C for 1 hour to ensure complete solubilization.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader. The melanin content can be normalized to the total protein content of the cell lysate.
This assay measures the enzymatic activity of tyrosinase within the cells.[6]
-
Cell Lysate Preparation: Treat cells with this compound as described in Protocol 1. Wash the cells with PBS and lyse them in a suitable buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100).
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay to normalize the tyrosinase activity.
-
Enzymatic Reaction: In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA, the substrate for tyrosinase.
-
Measurement: Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Analysis: Calculate the rate of dopachrome formation to determine the tyrosinase activity. Compare the activity in this compound-treated cells to that in control-treated cells.
This protocol is used to determine the effect of this compound on the proliferation and viability of melanoma cells.
-
Cell Seeding: Seed melanoma cells (e.g., B16F10, ME1154B) in a 96-well plate at an appropriate density and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine or cisplatin).[4]
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Add a viability reagent such as MTT or WST-1 to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Concluding Remarks
This compound is a valuable chemical tool for the study of melanogenesis and melanoma. Its direct inhibitory effect on tyrosinase provides a specific mechanism for probing the melanin synthesis pathway. The protocols and data presented here offer a foundation for researchers to utilize this compound in their investigations into melanoma biology and for the development of novel therapeutic strategies. The resistance of some melanoma cell lines, such as ME2319B, to this compound suggests that further research is needed to understand the factors that determine sensitivity to this compound. Additionally, the potential for combining this compound with other targeted therapies, such as BRAF inhibitors, warrants further investigation in the context of BRAF-mutated melanomas.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The role of BRAF V600 mutation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of ML233
Important Note for Researchers: Initial investigations and available literature strongly indicate that the small molecule ML233 is a direct and potent inhibitor of tyrosinase , the key enzyme in melanin synthesis.[1][2][3][4] Its mechanism of action is related to the melanogenesis pathway, not the USP1/Fanconi Anemia pathway.[3][4][5]
This document provides a comprehensive experimental design based on the established scientific consensus for this compound's biological target. For researchers interested in the Fanconi Anemia pathway, a second, generalized protocol for testing a hypothetical USP1 inhibitor is also provided for reference.
Part 1: Experimental Design for Testing this compound Efficacy as a Tyrosinase Inhibitor
Audience: Researchers, scientists, and drug development professionals in dermatology and oncology.
Objective: To provide a detailed framework for evaluating the efficacy of this compound as an inhibitor of tyrosinase for applications in hyperpigmentation disorders and melanoma research.
Background and Signaling Pathway
Melanogenesis is the process of producing melanin pigments, which is primarily regulated by the enzyme tyrosinase.[1] This enzyme catalyzes the rate-limiting steps in the conversion of L-tyrosine to melanin.[3] this compound acts as a direct, competitive inhibitor of tyrosinase by binding to its active site, thereby preventing the synthesis of melanin.[2][3][4] This makes it a promising candidate for treating hyperpigmentation and potentially as an adjuvant in melanoma therapy.[1][4]
Caption: this compound directly inhibits the tyrosinase enzyme, blocking melanin production.
Experimental Workflow
A tiered approach is recommended, starting with biochemical assays, moving to cell-based models, and finally to in vivo systems to confirm efficacy and assess safety.
Caption: A multi-tiered workflow for evaluating this compound from enzyme to in vivo models.
In Vitro Experimental Protocols
-
Objective: To determine the direct inhibitory effect of this compound on purified tyrosinase.
-
Reagents: Mushroom tyrosinase, L-DOPA, this compound, phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of this compound solution and 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).
-
Measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
-
-
Objective: To quantify the effect of this compound on melanin production in cultured cells.
-
Cell Line: B16F10 murine melanoma cells.
-
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 72 hours.
-
Wash cells with PBS, detach, and count them.
-
Pellet the cells and dissolve the pellet in 1N NaOH at 80°C for 1 hour to solubilize melanin.
-
Measure the absorbance of the supernatant at 405 nm.
-
Create a standard curve using synthetic melanin to quantify melanin content.
-
Normalize melanin content to the cell number for each treatment group.
-
-
Objective: To assess the cytotoxicity of this compound.
-
Procedure:
-
Seed B16F10 cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control.
-
In Vivo Experimental Protocol
-
Objective: To evaluate the effect of this compound on pigmentation in a whole-organism model.[5]
-
Model: Zebrafish (Danio rerio) embryos.
-
Procedure:
-
Collect fertilized zebrafish embryos and place them in a 24-well plate.
-
Expose embryos to a range of this compound concentrations starting at 4 hours post-fertilization (hpf).
-
Incubate for 48-72 hours.
-
Observe and image the embryos under a stereomicroscope to assess changes in body pigmentation.
-
Quantify pigmentation levels using image analysis software.
-
Monitor for any signs of toxicity or developmental defects.[1][5]
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Assay | Cell Line | Parameter | This compound Value | Positive Control (e.g., Kojic Acid) |
|---|---|---|---|---|
| Tyrosinase Activity | (Mushroom) | IC50 (µM) | e.g., 0.5 | e.g., 15.0 |
| Melanin Content | B16F10 | EC50 (µM) | e.g., 1.2 | e.g., 25.0 |
| Cell Viability | B16F10 | CC50 (µM) | e.g., >100 | e.g., >200 |
Part 2: Generalized Protocol for Testing a Hypothetical USP1 Inhibitor
Audience: Researchers, scientists, and drug development professionals in oncology and DNA repair fields.
Objective: To provide a detailed framework for evaluating the efficacy of a novel small molecule inhibitor targeting USP1 for cancer therapy, particularly in tumors with deficiencies in the Fanconi Anemia (FA) or homologous recombination pathways.
Background and Signaling Pathway
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism that resolves DNA interstrand crosslinks.[6][7] A key step in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which allows it to localize to sites of DNA damage.[8][9] The deubiquitinating enzyme USP1 (Ubiquitin Specific Peptidase 1), in complex with its cofactor UAF1, removes this ubiquitin mark, acting as a negative regulator.[7][9][10] Inhibiting USP1 leads to the hyper-accumulation of monoubiquitinated FANCD2, disrupting the timely regulation of DNA repair.[9][11] This can induce synthetic lethality in cancer cells that have pre-existing DNA repair defects, such as BRCA1/2 mutations.[12]
Caption: A USP1 inhibitor blocks the deubiquitination of FANCD2, disrupting DNA repair.
Experimental Workflow
The evaluation should confirm target engagement, assess cellular consequences, and verify the synthetic lethality hypothesis in vitro before moving to in vivo models.
Caption: Tiered workflow for a USP1 inhibitor, focusing on synthetic lethality.
In Vitro Experimental Protocols
-
Objective: To measure the direct inhibition of USP1 enzymatic activity.
-
Reagents: Recombinant human USP1/UAF1 complex, Ubiquitin-AMC (Ub-AMC) fluorogenic substrate, assay buffer.[13][14]
-
Procedure:
-
In a black 96-well plate, add the test compound (USP1 inhibitor) at various concentrations.
-
Add purified USP1/UAF1 enzyme and incubate for 30 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding Ub-AMC substrate.
-
Measure the increase in fluorescence (Excitation: 350 nm, Emission: 460 nm) over time.
-
Calculate the reaction velocity and determine the inhibitor's IC50 value.
-
-
Objective: To confirm target engagement in a cellular context by measuring the accumulation of ubiquitinated FANCD2.
-
Cell Lines: A BRCA2-deficient line (e.g., CAPAN-1) and a BRCA-proficient line (e.g., BxPC-3).
-
Procedure:
-
Treat cells with the USP1 inhibitor at various concentrations for 24 hours.
-
Optionally, co-treat with a DNA-damaging agent like Mitomycin C (MMC) for the final 4-6 hours to induce the FA pathway.
-
Lyse cells and separate proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with an antibody specific for FANCD2.
-
The monoubiquitinated form (FANCD2-L) will appear as a slower-migrating band above the unmodified form (FANCD2-S).[8]
-
Quantify the ratio of FANCD2-L to FANCD2-S.
-
-
Objective: To assess whether USP1 inhibition leads to an increase in unresolved DNA damage.
-
Procedure:
-
Grow cells on coverslips and treat with the USP1 inhibitor.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI).
-
Image cells using fluorescence microscopy and quantify the number of γ-H2AX foci per nucleus. An increase in foci indicates persistent DNA double-strand breaks.[15]
-
In Vivo Experimental Protocol
-
Objective: To evaluate the anti-tumor efficacy of the USP1 inhibitor in a preclinical cancer model.[12]
-
Model: Immunocompromised mice (e.g., NSG) bearing subcutaneous tumors from a BRCA-mutant human cancer cell line (e.g., CAPAN-1).
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, USP1 inhibitor).
-
Administer the drug via the determined route (e.g., oral gavage) daily.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for FANCD2-Ub).
-
Data Presentation
Table 2: In Vitro Characterization of a Hypothetical USP1 Inhibitor
| Assay | Cell Line | Parameter | Inhibitor Value |
|---|---|---|---|
| USP1/UAF1 Activity | (Biochemical) | IC50 (nM) | e.g., 15 |
| Cell Viability | CAPAN-1 (BRCA2-mut) | GI50 (µM) | e.g., 0.5 |
| Cell Viability | BxPC-3 (BRCA-wt) | GI50 (µM) | e.g., >10 |
| FANCD2-L/S Ratio | CAPAN-1 | Fold Change (at 1 µM) | e.g., 8-fold increase |
| γ-H2AX Foci/Nucleus | CAPAN-1 | Fold Change (at 1 µM) | e.g., 5-fold increase |
Table 3: In Vivo Efficacy of a Hypothetical USP1 Inhibitor in a Xenograft Model
| Treatment Group | N | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|
| Vehicle Control | 10 | 0% | e.g., +2% |
| USP1 Inhibitor (e.g., 50 mg/kg) | 10 | e.g., 85% | e.g., -3% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting the Fanconi Anemia Pathway for Targeted Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Fanconi Anemia pathogenesis and therapeutics using integration-free patient-derived iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the activation of the Fanconi anemia pathway by the p21 cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. amsbio.com [amsbio.com]
- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML233 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML233 is a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2] This makes it a valuable small molecule for research in dermatology, oncology, and drug development, particularly for studies related to hyperpigmentation disorders and melanoma.[1][3][4][5] this compound functions by competitively binding to the active site of the tyrosinase enzyme, which prevents the conversion of L-tyrosine to L-DOPA, a critical step in the production of melanin.[1][3] Proper preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in experimental settings.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 359.44 g/mol [6] |
| Appearance | Solid Powder |
| Primary Mechanism | Direct, competitive inhibitor of tyrosinase[2][3] |
Solubility and Storage
Proper solubilization and storage are critical to maintaining the stability and activity of this compound. Due to its low aqueous solubility, specific solvents and storage conditions are required.[7]
| Solvent | Solubility | Recommended Storage |
| Dimethyl Sulfoxide (DMSO) | Up to 50 mM[7] | -20°C for up to 1 month or -80°C for up to 6 months[7] |
| Aqueous Media | Poor; precipitation observed >30 µM[7] | Not recommended for stock solutions |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for serial dilutions in various assays.
Materials:
-
This compound powder (MW: 359.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.59 mg of this compound powder.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution gently until the this compound powder is completely dissolved.[7] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[7]
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7]
Protocol 2: Cellular Melanin Content Assay
This protocol provides a method to assess the efficacy of this compound in reducing melanin production in a cell-based assay, such as with B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is consistent across all wells, including a vehicle control (DMSO alone), and does not exceed a level toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding 1N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysate at 405 nm using a microplate reader. The absorbance is directly proportional to the melanin content.
-
Data Analysis: Normalize the melanin content to the total protein content or cell number to account for any cytotoxic effects of the treatment.
Visualizations
Melanogenesis Signaling Pathway and this compound Inhibition
Caption: this compound directly inhibits the tyrosinase enzyme in the melanogenesis pathway.[1][2]
Experimental Workflow: this compound Stock Solution Preparation
Caption: A stepwise workflow for preparing this compound stock solutions.
Troubleshooting Precipitation Issues in Aqueous Media
Caption: Common solutions for this compound precipitation in experiments.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing ML233 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule identified as a potent, direct, and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its primary application is in the research of hyperpigmentation disorders, where it has been shown to effectively reduce melanin production in both cellular and in vivo models.[1][3] A key characteristic of this compound highlighted in preliminary studies is its ability to inhibit melanogenesis without significant cytotoxicity.[2][4][5] This document provides detailed methods and protocols for the quantitative assessment of this compound's cytotoxic profile. The following sections offer structured data on its effects on cell viability, detailed experimental protocols for key cytotoxicity assays, and diagrams of relevant pathways and workflows.
Data Presentation: Quantitative Assessment of this compound's Effect on Cell Proliferation and Viability
The following table summarizes the available quantitative data on the effects of this compound on different cell lines. While this compound is generally reported to have low cytotoxicity, it can affect the proliferation of certain cell types, particularly melanoma cells at higher concentrations.
| Cell Line | Assay Type | Endpoint | Incubation Time (h) | Concentration / IC50 | Outcome | Reference |
| ME1154B (Human Melanoma) | Cell Proliferation Assay | Inhibition of Proliferation | Not Specified | IC50 = 1.65 µM | Inhibits cell proliferation. | [1] |
| B16F10 (Murine Melanoma) | CellTiter-Glo® Luminescent Cell Viability Assay | Cell Viability | 72 | 5 - 10 µM | 50% reduction in the number of viable cells. | [6] |
| ME2319B (Human Melanoma) | Cell Proliferation Assay | Inhibition of Proliferation | Not Specified | Up to 10 µM | No significant effect on proliferation observed up to this concentration. | [1] |
| Zebrafish Embryos | OECD236 Test for Acute Toxicity | Viability / Morphology | 4 - 96 | Not Specified | No observable significant toxic side effects. | [4][7] |
Signaling Pathway and Experimental Workflow Diagrams
Melanogenesis Signaling Pathway and this compound Inhibition
The diagram below illustrates a simplified signaling cascade for melanogenesis, which is initiated by factors such as UV radiation leading to the activation of tyrosinase. This compound exerts its primary effect by directly inhibiting this key enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring ML233 Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML233 is a small molecule identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its potential as a therapeutic agent for hyperpigmentation disorders necessitates a thorough understanding of its chemical stability.[4][5] These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for assessing the stability of this compound. Establishing a stability profile is crucial for determining appropriate storage conditions, shelf-life, and formulation development.
The protocols outlined below describe a systematic approach to evaluating the intrinsic stability of this compound through forced degradation studies and the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) with UV detection. Further characterization of degradation products can be achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 359.44 g/mol | [4] |
| Chemical Formula | C20H21N3O3 | [4] |
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To assess degradation in alkaline conditions. |
| Oxidation | 3% H2O2 | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 60°C | To determine the effect of elevated temperature. |
| Photostability | UV light (254 nm) and visible light | To assess degradation upon light exposure. |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the direct inhibition of tyrosinase within the melanogenesis pathway. Understanding this interaction is key to its therapeutic application. The following diagram illustrates the simplified melanogenesis signaling pathway and the point of inhibition by this compound.
References
- 1. [Figure], Stability study of this compound in 50% aqueous acetonitrile - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with ML233
Welcome to the technical support center for ML233. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common solubility issues encountered when working with this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] It binds to the active site of the tyrosinase enzyme, preventing the conversion of L-tyrosine to L-DOPA, thereby blocking the production of melanin.[2][3] This makes it a valuable tool for studying melanogenesis and a potential therapeutic agent for hyperpigmentation disorders.
Q2: I'm observing a precipitate after adding this compound to my aqueous experimental buffer. Is this normal?
A2: Yes, this is a well-documented issue. This compound has low aqueous solubility, and precipitation is often observed when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer.[4] In zebrafish studies, for instance, a precipitate was noted at concentrations exceeding 30 µM.[4] To avoid this, it is generally recommended to work with final aqueous concentrations of 20 µM or lower.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous dimethyl sulfoxide (DMSO).[4]
Q4: How should I prepare and store this compound stock solutions?
A4: It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To do this, dissolve 3.59 mg of this compound (MW: 359.44 g/mol ) in 1 mL of anhydrous DMSO.[4] Store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Troubleshooting Guide: this compound Precipitation in Experimental Buffers
This guide provides a systematic approach to resolving common solubility problems encountered when preparing working solutions of this compound.
Issue: Precipitate Formation Upon Dilution
Symptoms:
-
Visible cloudiness or particles in the buffer after adding the this compound stock solution.
-
Inconsistent or non-reproducible experimental results.
Root Causes:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions.[4]
-
"Crashing Out": The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer can cause the compound to precipitate out of solution.
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous buffer is higher than its solubility limit in that specific medium.
-
Temperature Shock: Adding a cold stock solution to a warmer buffer can sometimes promote precipitation.
Solutions and Mitigation Strategies
1. Optimize Final DMSO Concentration: While this compound is soluble in DMSO, it's the final concentration of DMSO in your aqueous buffer that is critical for cell-based assays. Aim for a final DMSO concentration of less than 0.5%, and ideally 0.1% or lower, to minimize solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiments.
2. Stepwise Dilution Protocol: Instead of a single large dilution, a stepwise (serial) dilution can prevent localized high concentrations of this compound that lead to precipitation.
3. Pre-warming and Gentle Mixing: Ensure both your this compound stock aliquot and your experimental buffer are at the same temperature (e.g., room temperature or 37°C) before mixing. After adding the stock solution, mix gently by swirling or inverting the tube rather than vigorous vortexing, which can sometimes promote aggregation.
4. Consider Co-solvents (for cell-free assays): For in vitro biochemical assays where cell viability is not a concern, the use of a co-solvent may be an option. However, the compatibility of any co-solvent with your specific assay must be validated.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system. Below is a summary of available quantitative data.
| Solvent | Maximum Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mM | [4] |
| Aqueous Media | < 30 µM (precipitation observed above this) | [4] |
Note: Specific solubility in buffers like PBS, Tris, and HEPES is not extensively documented. Therefore, it is recommended to experimentally determine the kinetic solubility in your buffer of choice.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 359.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.59 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex gently until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Determining the Kinetic Solubility of this compound in a Specific Aqueous Buffer
This protocol allows you to determine the practical concentration limit of this compound in your experimental buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your aqueous experimental buffer of interest (e.g., PBS, Tris-HCl pH 7.4, HEPES pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600-800 nm) or visual inspection.
Procedure:
-
Prepare a series of dilutions of your 10 mM this compound stock in DMSO.
-
In a 96-well plate, add your aqueous buffer.
-
Add a small, consistent volume of the serially diluted this compound-DMSO solutions to the wells to achieve a range of final this compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a vehicle control (DMSO without this compound) at the same final concentration.
-
Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the absorbance of each well at a wavelength outside the absorbance spectrum of this compound (e.g., 700 nm) to detect light scattering caused by precipitation. Alternatively, visually inspect the wells for any signs of cloudiness or precipitate.
-
The highest concentration of this compound that does not show a significant increase in absorbance or visible precipitation is considered the kinetic solubility limit in that buffer.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the established signaling pathway of melanogenesis and the point of inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solutions
This diagram outlines a recommended workflow to minimize precipitation when preparing this compound for experiments.
References
- 1. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML233 Concentration for Tyrosinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing ML233 as a tyrosinase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit tyrosinase?
This compound is a small molecule that acts as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its mechanism of action is through competitive inhibition, meaning it binds to the active site of the tyrosinase enzyme, thereby preventing the substrate (L-tyrosine) from binding and initiating the melanin production cascade.[2][3] Unlike some other compounds, this compound's inhibitory effect is not at the transcriptional level, meaning it does not affect the expression of the tyrosinase gene itself.[1]
Q2: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies using B16F10 murine melanoma cells have shown significant, dose-dependent reductions in melanin production at concentrations as low as 0.625 µM.[4][5] A common concentration range to test is between 0.5 µM and 10 µM.[6][7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: What is the IC50 value of this compound for tyrosinase inhibition?
The half-maximal inhibitory concentration (IC50) for this compound can vary based on the assay conditions. In an in vitro study using patient-derived xenograft organoids (PDXOs) from a human metastatic melanoma cell line (ME1154B), the IC50 for inhibiting cell proliferation was 1.65 µM.[5][6]
Q4: How should I prepare and store this compound stock solutions?
This compound has low aqueous solubility.[8] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[8] For long-term storage, stock solutions should be kept at -20°C.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8]
Q5: Is this compound toxic to cells?
This compound has been shown to reduce melanin production in B16F10 melanoma cells at concentrations between 0.625 and 5 µM without affecting cell survival.[5][7] In zebrafish models, this compound showed no significant toxic side effects at concentrations of 20 µM or lower.[5] However, it is always recommended to perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the non-toxic concentration range for your specific experimental setup.[9]
Troubleshooting Guides
Issue 1: No or low tyrosinase inhibition observed.
| Possible Cause | Solution |
| Incorrect this compound Concentration | Verify calculations for serial dilutions and prepare a fresh dilution series from your stock solution.[9] |
| Degraded this compound | Prepare a fresh working solution from a new aliquot of the DMSO stock. Ensure the stock has been stored correctly at -20°C and protected from light.[9][10] |
| Inactive Tyrosinase Enzyme | Run a positive control without any inhibitor to confirm robust enzyme activity. Also, consider using a known tyrosinase inhibitor like kojic acid as a positive control.[9] |
| Incorrect Assay Conditions | Verify the pH of the assay buffer (typically pH 6.5-7.0) and ensure the correct substrate (L-tyrosine or L-DOPA) concentration is used.[9] |
Issue 2: High variability between replicate wells.
| Possible Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing at each step of serial dilutions.[9] |
| Precipitation of this compound | This compound has low aqueous solubility and may precipitate in aqueous buffers at high concentrations.[8] Visually inspect wells for any precipitate. If observed, consider lowering the concentration range or adjusting the final DMSO concentration (keeping it below 1%).[9] |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent reaction start times. Read the plate at consistent intervals.[9] |
Issue 3: this compound precipitation in cell culture media.
| Possible Cause | Solution |
| Low Aqueous Solubility | The addition of a concentrated DMSO stock solution to the aqueous medium can cause the compound to precipitate.[8] |
| High Final Concentration | Do not exceed the solubility limit of this compound in the final culture medium. A maximum concentration of 20 µM in aqueous media is recommended to avoid precipitation.[8] |
| Temperature Shock | Rapid temperature changes when adding a cold stock solution to warm media can promote precipitation. Gently warm your this compound stock aliquot to room temperature before adding it to pre-warmed cell culture medium.[8] |
| Solution Steps | Instead of adding the this compound stock directly to the full volume of media, try a stepwise dilution. Add the stock to a smaller volume of medium first, mix gently, and then add this to the rest of the medium. After adding this compound, gently swirl the plate to ensure even distribution.[8] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result |
| Melanin Production | B16F10 Murine Melanoma | 0.625 - 5 µM | Significant, dose-dependent reduction in melanin without affecting cell survival.[4][5] |
| Cell Proliferation | ME1154B PDXO | IC50 = 1.65 µM | Inhibition of proliferation.[5][6] |
| Cell Proliferation | ME2319B PDXO | Up to 10 µM | No effect on viability.[5][6] |
Table 2: In Vivo Efficacy of this compound in Zebrafish Embryos
| Parameter | Concentration | Result |
| Tyrosinase Activity | 0.5 µM | ~60% inhibition.[7] |
| Tyrosinase Activity | 10 µM | ~80% inhibition (similar to 200 µM PTU).[7] |
| Melanin Content | 15 µM | >80% reduction.[3] |
Table 3: In Vitro Enzyme Kinetics and Binding Affinity
| Parameter | Ligand | Value | Method |
| Inhibition Type | This compound | Competitive | Lineweaver-Burk Plot.[3][5] |
| Association Rate (ka1) | This compound | 3.79e+3 (1/Ms) | SPR Analysis.[3][5] |
| Dissociation Constant (KD) | This compound | 9.78e-5 (M) | SPR Analysis.[3][5] |
Experimental Protocols
In Vitro Tyrosinase Activity Assay
This assay measures the ability of this compound to directly inhibit the enzymatic activity of tyrosinase.
Workflow:
Caption: Workflow for the in vitro tyrosinase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in 50 mM phosphate buffer (pH 6.5).
-
Prepare a stock solution of L-DOPA in the same phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the this compound dilutions.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound (this compound) or vehicle, and the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.[2]
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 492 nm using a microplate reader and continue to take readings at 1-minute intervals for 20 minutes.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[2]
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cells after treatment with this compound. B16F10 murine melanoma cells are a commonly used model.[4]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting off-target effects of ML233
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ML233, a potent inhibitor of tyrosinase.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and resolving potential off-target effects.
Question: My cells are showing unexpected morphological changes or toxicity after treatment with this compound, even at concentrations that should be non-toxic. What could be the cause?
Possible Causes and Solutions:
-
Apelin Receptor (APJ) Agonism: this compound was initially identified as an agonist of the apelin receptor (APJ). While its effect on melanogenesis is independent of this pathway, activation of APJ signaling could lead to unexpected cellular responses in cell types that express this receptor.[1]
-
Troubleshooting Step:
-
Check for APJ Expression: Determine if your cell line expresses the apelin receptor (APJ/APLNR) using techniques like RT-qPCR, Western blot, or by consulting the literature for your specific cell model.
-
Use an APJ Antagonist: If your cells express APJ, consider co-treating with a known APJ antagonist to see if the unexpected effects are mitigated. This can help to isolate the effects of this compound on tyrosinase from its effects on the apelin receptor.
-
-
-
Compound Purity and Stability: The purity of the this compound compound is crucial. Impurities or degradation products could be responsible for the observed toxicity.
-
Troubleshooting Step:
-
Verify Compound Purity: Ensure you are using a high-purity batch of this compound. If possible, obtain a certificate of analysis from the supplier.
-
Proper Storage: Store this compound as recommended by the supplier, typically desiccated and at a low temperature, to prevent degradation. Prepare fresh stock solutions for your experiments.
-
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations.
-
Troubleshooting Step:
-
Include a Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent used for this compound) in your experiments to assess the baseline toxicity of the solvent.
-
Minimize Solvent Concentration: Keep the final concentration of the solvent in your cell culture medium as low as possible (typically below 0.5%).
-
-
Question: I am not observing the expected decrease in melanin production in my B16F10 melanoma cells after this compound treatment. What should I check?
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The experimental conditions may not be optimal for observing the inhibitory effect of this compound.
-
Troubleshooting Step:
-
Stimulate Melanogenesis: For a more robust and measurable effect, consider stimulating melanin production in your B16F10 cells with agents like α-Melanocyte-Stimulating Hormone (α-MSH) or Isobutylmethylxanthine (IBMX).[2]
-
Optimize Incubation Time: Ensure a sufficient incubation time with this compound. Melanin production is a process that takes time, so an incubation period of 48-72 hours is often necessary to observe a significant decrease.[3]
-
-
-
Incorrect Dosing: The concentration of this compound may be too low to elicit a significant response.
-
Troubleshooting Step:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
-
Issues with Melanin Quantification: The method used to measure melanin content may not be sensitive enough or may be prone to error.
-
Troubleshooting Step:
-
Ensure Complete Melanin Solubilization: When lysing the cells and dissolving the melanin pellet, ensure complete solubilization by heating in NaOH with DMSO.[3] Incomplete solubilization will lead to an underestimation of melanin content.
-
Normalize to Protein Content: Normalize the melanin content to the total protein content of the cell lysate to account for any differences in cell number between your treatment groups.[1]
-
-
Question: My in vitro tyrosinase activity assay shows inconsistent results or high background.
Possible Causes and Solutions:
-
Substrate Oxidation: The substrate for tyrosinase, such as L-DOPA, can auto-oxidize, leading to a high background signal.
-
Troubleshooting Step:
-
Prepare Fresh Substrate: Always prepare fresh L-DOPA solution immediately before use.
-
Include a No-Enzyme Control: Run a control reaction without the tyrosinase enzyme to measure the rate of auto-oxidation of the substrate. Subtract this background rate from your experimental measurements.
-
-
-
Enzyme Activity: The tyrosinase enzyme may have low activity due to improper storage or handling.
-
Troubleshooting Step:
-
Use a Positive Control: Include a known tyrosinase inhibitor, such as kojic acid, as a positive control to validate that the enzyme is active and responsive to inhibition.[4]
-
-
-
Compound Interference: this compound itself might interfere with the absorbance reading at the wavelength used for detection.
-
Troubleshooting Step:
-
Measure Compound Absorbance: Run a control with this compound in the assay buffer without the enzyme or substrate to check for any intrinsic absorbance at the detection wavelength.
-
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3][5] It binds to the active site of the enzyme, preventing the conversion of L-tyrosine to L-DOPA and the subsequent steps in the melanin production pathway.[3][5]
Is this compound toxic to cells?
Studies in zebrafish embryos and murine melanoma cells have shown that this compound does not exhibit significant toxicity at effective concentrations.[4][6][7] However, as with any small molecule, it is important to determine the optimal non-toxic concentration range for your specific cell type or model system.
Does this compound affect the expression of genes involved in melanogenesis?
No, the primary mechanism of this compound is not at the transcriptional level. Studies have shown that this compound treatment does not significantly alter the mRNA expression of key melanogenic genes such as tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).[5]
What is a known off-target of this compound?
This compound was initially identified as an agonist for the apelin receptor (APJ).[1] While its inhibitory effect on melanogenesis is independent of this pathway, researchers should be aware of this activity, especially when working with cells or tissues that express the apelin receptor.[1]
What are some common applications of this compound in research?
This compound is a valuable tool for studying melanogenesis and for the development of therapeutic agents for hyperpigmentation disorders.[3][5] It can also be used to investigate the role of tyrosinase in various biological processes.
Quantitative Data
Table 1: In Vitro and In Vivo Activity of this compound
| Assay | Organism/Cell Line | Parameter | Result | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 4.1 ± 0.6 μM | [3] |
| Melanin Production | Zebrafish Embryos | Endpoint | Dose-dependent reduction in pigmentation | [3] |
| Toxicity | Zebrafish Embryos | Survival | No significant toxicity observed | [3][4] |
| Melanin Content | B16F10 Murine Melanoma | Endpoint | Significant decrease in melanin | [3] |
| Cell Proliferation | B16F10 Murine Melanoma | Endpoint | Dose-dependent inhibition of proliferation | [3] |
| Tyrosinase Activity | Zebrafish Embryos (0.5 µM) | Endpoint | ~80% inhibition | [1] |
Table 2: Binding Affinity of this compound to Human Tyrosinase (Surface Plasmon Resonance)
| Analyte | Association Constant (ka) (1/Ms) | Dissociation Constant (kd) (1/s) | Affinity (KD) (M) | Reference |
| L-DOPA | 1.83E+02 ± 2.62E+01 | 1.07E-01 ± 2.12E-03 | 3.90e+5 | [4] |
| This compound | 1.97e+1 | - | - | [4] |
Experimental Protocols
1. Cellular Melanin Content Assay
This protocol is used to quantify the amount of melanin produced by cultured cells.
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control. For enhanced melanin production, cells can be co-treated with a stimulator like α-MSH.
-
Incubate for 48-72 hours.
-
-
Melanin Extraction:
-
Wash the cells with Phosphate-Buffered Saline (PBS) and harvest them.
-
Lyse the cells and centrifuge the lysate to pellet the melanin.
-
Dissolve the melanin pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.[3]
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.[1]
-
2. In Vitro Tyrosinase Activity Assay
This assay measures the direct inhibitory effect of this compound on tyrosinase enzyme activity.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.5).
-
Prepare a fresh stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, this compound (or vehicle control), and the tyrosinase solution.
-
Pre-incubate the plate for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately measure the absorbance at 492 nm and continue to take readings at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[3]
-
Visualizations
Caption: this compound directly inhibits the enzymatic activity of tyrosinase in the melanogenesis pathway.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Logical diagram illustrating the dual activity of this compound on its on-target and a known off-target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to prevent ML233 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ML233 in solution to prevent its apparent degradation, which is primarily due to its low aqueous solubility and subsequent precipitation.
Troubleshooting Guide
Researchers may encounter issues with this compound precipitating out of solution, which can be mistaken for chemical degradation. This guide provides solutions to these common problems.
Table 1: Troubleshooting Common Issues with this compound in Solution
| Issue | Possible Cause | Recommendation |
| Cloudiness or visible precipitate upon adding this compound stock to aqueous buffer/media. | Low aqueous solubility of this compound. | Ensure the final concentration of this compound in the aqueous medium is at a level where it remains soluble. For many cell-based assays, it is advisable to keep the concentration below a certain threshold to avoid precipitation. |
| High final concentration of the organic solvent (e.g., DMSO) from the stock solution. | Minimize the volume of the stock solution added to the aqueous medium. Prepare a more dilute stock solution if necessary to keep the final solvent concentration low and non-toxic to cells. | |
| "Temperature shock" from adding a cold stock solution to warm media. | Allow the this compound stock solution aliquot to warm to room temperature before adding it to your pre-warmed experimental medium. | |
| Inconsistent experimental results. | Precipitation of this compound leading to a lower effective concentration in solution. | Visually inspect for any precipitate before and during the experiment. If precipitation is observed, optimize the solution preparation method as described. Consider using a solubility-enhancing excipient if compatible with the experimental system. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into single-use volumes to avoid repeated changes in temperature that can promote aggregation and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: How should this compound stock solutions be stored to prevent degradation?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-to-medium-term storage and can be stored at -80°C for longer-term storage. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
Q3: Is this compound chemically unstable in aqueous solutions?
A3: Studies have shown that the oxime and sulfonamide moiety of the this compound scaffold are stable in aqueous solution for at least 30 hours.[1] The primary issue encountered with this compound in aqueous solutions is not chemical degradation but its low solubility, which can lead to precipitation.
Q4: What is the likely cause of my this compound "degrading" in my cell culture media?
A4: The most probable cause is precipitation of the compound out of the aqueous cell culture medium due to its low solubility. This can be influenced by the final concentration of this compound, the percentage of DMSO in the final solution, and temperature changes during preparation.
Q5: How can I prevent this compound from precipitating during my experiments?
A5: To prevent precipitation, ensure the final concentration of this compound in your aqueous experimental medium does not exceed its solubility limit. Minimize the final DMSO concentration, and warm your stock solution to room temperature before adding it to pre-warmed media. Gentle mixing after addition is also recommended.
Experimental Protocols
Protocol for Preparing a Stable this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer or cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Retrieve a single aliquot of the this compound stock solution from the freezer.
-
Allow the aliquot to warm to room temperature.
-
Pre-warm your target aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible and tolerated by your experimental system.
-
Gently mix the final working solution by swirling or inverting the tube. Avoid vigorous shaking.
-
Visually inspect the solution for any signs of precipitation before use.
-
Visualizations
Caption: Factors leading to the precipitation of this compound in aqueous solutions.
References
Technical Support Center: Challenges in the Application of ML233 and its Derivatives
A Note to Our Valued Researchers:
Extensive searches of the scientific and patent literature did not yield specific, publicly available protocols for the chemical synthesis of ML233. The available documentation primarily focuses on its biological activity and mechanism of action as a potent tyrosinase inhibitor.
Therefore, this technical support center has been developed to address the challenges and frequently asked questions related to the experimental application of this compound and its derivatives in biological systems. The following information is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis (melanogenesis)[1][2][3]. By binding to the active site of tyrosinase, this compound prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby inhibiting the production of melanin[3]. This makes it a promising candidate for therapies targeting hyperpigmentation disorders[1][2].
Q2: Does this compound affect the expression of genes involved in melanogenesis?
A2: No, studies have shown that this compound's inhibitory action is not at the transcriptional level. It does not significantly alter the mRNA expression of key melanogenesis-related genes such as tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa)[3]. Its effect is a direct inhibition of the tyrosinase enzyme's activity[1][3].
Q3: What is the observed efficacy of this compound in preclinical models?
A3: this compound has demonstrated potent, dose-dependent inhibition of tyrosinase activity and melanin synthesis in various in vitro and in vivo models, including murine melanoma cells and zebrafish embryos[1][2][4].
Q4: Is the inhibitory effect of this compound on melanogenesis reversible?
A4: Yes, the reduction in skin pigmentation induced by this compound has been shown to be reversible. This is a desirable characteristic for cosmetic or therapeutic applications[2].
Q5: What is the known toxicity profile of this compound?
A5: In studies using zebrafish embryos, this compound has been shown to have no significant toxic side effects at effective concentrations[4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture media at higher concentrations. | Low aqueous solubility of this compound. | It has been observed that this compound may precipitate at concentrations above 30 µM[5]. It is recommended to use a maximum concentration of 20 µM for in vitro studies to maintain solubility and avoid confounding effects from precipitation[5]. Ensure the final DMSO concentration in the media is kept low and consistent across all experimental conditions. |
| Inconsistent results in tyrosinase activity assays. | Instability of reagents or improper assay conditions. | Ensure that the L-DOPA solution is freshly prepared for each experiment, as it can oxidize over time. Maintain a consistent pH and temperature for the assay, as tyrosinase activity is sensitive to these parameters. Include appropriate controls, such as a known tyrosinase inhibitor (e.g., kojic acid) and a vehicle control (e.g., DMSO). |
| Variability in melanin content measurements in cell-based assays. | Inconsistent cell seeding density or stimulation of melanogenesis. | Ensure a uniform cell seeding density across all wells. If using a stimulator of melanogenesis, such as α-MSH, ensure consistent concentration and incubation time. Lyse the cells completely to ensure all melanin is released for quantification. |
| Unexpected off-target effects observed in cellular models. | Although reported to be a direct tyrosinase inhibitor, off-target effects are always a possibility with small molecules. | Conduct control experiments to rule out non-specific effects. This may include using a structurally similar but inactive analog of this compound if available. If off-target effects are suspected, consider performing broader profiling assays. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Model System | Assay Type | Analyte | Key Findings | Reference |
| Zebrafish Embryos | Melanin Quantification | Melanin | Dose-dependent reduction in melanin production. | [4] |
| Murine Melanoma Cells (B16F10) | Melanin Content Assay | Melanin | Significant reduction in melanin content upon treatment. | [2] |
| Cellular Extracts (Zebrafish) | Tyrosinase Activity Assay | Tyrosinase Activity | Significantly reduced L-DOPA conversion. | [4] |
| In Vitro Enzyme Assay | Kinetic Assays | Tyrosinase Activity | Direct inhibition of tyrosinase activity. | [4] |
Table 2: Zebrafish Embryo Toxicity Data for this compound
| Concentration Range Tested | Observation | Conclusion | Reference |
| Up to 20 µM | 100% survival rate at 2 days post-fertilization. | No significant toxicity observed at effective concentrations. | [5] |
Experimental Protocols
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed B16F10 murine melanoma cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for the desired duration.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
3. Lysate Preparation:
-
Centrifuge the lysates at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cellular tyrosinase.
4. Tyrosinase Activity Measurement:
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add a freshly prepared solution of L-DOPA to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the tyrosinase activity as the rate of dopachrome formation, normalized to the protein concentration.
In Vivo Zebrafish Melanin Quantification
This assay provides a whole-organism assessment of this compound's effect on pigmentation.
1. Embryo Culture:
-
Collect synchronized zebrafish embryos and array them in a 96-well plate (2-3 embryos per well) in 200 µL of E3 embryo medium.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the E3 medium to achieve the final desired concentrations (e.g., 2.5 µM to 15 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Incubate the embryos at the appropriate temperature (e.g., 28.5°C).
3. Melanin Quantification:
-
At the desired time point (e.g., 48 hours post-fertilization), capture images of the embryos using a stereomicroscope equipped with a camera.
-
Quantify the pigmented area of the embryos using image analysis software (e.g., ImageJ).
-
Alternatively, melanin can be extracted from pooled embryos and quantified spectrophotometrically.
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
References
Technical Support Center: Overcoming ML233 Resistance in Melanoma Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the tyrosinase inhibitor ML233 in melanoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that acts as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] By binding to the active site of tyrosinase, this compound prevents the conversion of L-tyrosine to L-DOPA, thereby inhibiting the production of melanin.[1][2] It has been shown to reduce melanin production in both in vitro and in vivo models without significant toxicity at effective concentrations.[3][4][5]
Q2: My melanoma cells are showing a poor response to this compound treatment. What are the potential reasons for this resistance?
A2: While the specific mechanisms of resistance to this compound are still under investigation, resistance in one patient-derived xenograft organoid (PDXO) melanoma cell line has been observed.[6] Based on general mechanisms of drug resistance in melanoma, several factors could be contributing to a lack of response:
-
Intrinsic Resistance: Some melanoma cell lines may have inherent characteristics that make them less sensitive to tyrosinase inhibition.
-
Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a common mechanism of multi-drug resistance in cancer cells.[7]
-
Evasion of Cell Death Pathways: Melanoma cells can develop resistance to therapies by altering pathways that regulate programmed cell death, such as ferroptosis.[8][9][10] Upregulation of antioxidant pathways, for instance, can protect cells from the oxidative stress induced by some anticancer agents.
-
Presence of Slow-Cycling Cells: A subpopulation of slow-cycling melanoma cells, often characterized by the expression of markers like JARID1B, can be intrinsically resistant to a variety of drugs and may contribute to relapse.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can overcome the inhibition of one signaling pathway by activating alternative pro-survival pathways. For example, reactivation of the MAPK and PI3K pathways is a known resistance mechanism to BRAF inhibitors in melanoma.[7][11]
Q3: How can I determine if my melanoma cells have developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant increase in the IC50 value compared to sensitive melanoma cell lines (such as B16F10 or ME1154B) would indicate resistance.[5] You can also assess downstream markers of this compound activity, such as melanin content and cellular tyrosinase activity, which would be less affected in resistant cells.
Q4: Are there any known biomarkers that predict sensitivity or resistance to this compound?
A4: Currently, there are no specifically validated biomarkers for this compound sensitivity. However, based on its mechanism of action, the expression level and activity of tyrosinase could be a primary determinant. For general melanoma drug resistance, various biomarkers are under investigation, including those related to gene expression profiles (e.g., MLANA and INHBA expression) and mutations in signaling pathway components (e.g., NF1, PTEN).[12][13]
Troubleshooting Guides
Guide 1: Investigating Reduced this compound Efficacy
This guide provides a workflow for troubleshooting a lack of response to this compound in your melanoma cell culture experiments.
Problem: No significant decrease in melanin production or cell viability after this compound treatment.
Possible Cause & Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Overcoming intrinsic multi-drug resistance in melanoma by blocking the mitochondrial respiratory chain of slow-cycling JARID1Bhigh cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis: a new unexpected chance to treat metastatic melanoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ferroptosis in melanoma: cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis as a promising therapeutic strategy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Molecularly Targeted Therapies in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotype-based variation as a biomarker of sensitivity to molecularly targeted therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of ML233, Kojic Acid, and Arbutin in Melanogenesis Inhibition
For Immediate Release: A Comprehensive Efficacy Comparison for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of three prominent compounds—ML233, kojic acid, and arbutin—on melanogenesis. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these assessments.
Mechanism of Action and Efficacy
This compound, kojic acid, and arbutin all function as direct inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] this compound is characterized as a potent, direct, and competitive inhibitor of tyrosinase.[3] Similarly, arbutin acts as a competitive inhibitor of tyrosinase. Kojic acid also competitively inhibits the monophenolase activity of tyrosinase, but exhibits a mixed-type inhibition of its diphenolase activity.[2][4]
Quantitative Data Summary
| Compound | Target/Assay | Substrate | Enzyme Source | IC50 Value | Reference |
| This compound | ME1154B human metastatic melanoma cell viability/proliferation | - | - | 1.65 µM | [5] |
| Kojic Acid | Tyrosinase Activity (monophenolase) | L-Tyrosine | Mushroom | 70 ± 7 µM | [2] |
| Tyrosinase Activity (diphenolase) | L-DOPA | Mushroom | 121 ± 5 µM | [2] | |
| Tyrosinase Activity | L-DOPA | Human Melanoma Cells (HMV-II) | 223.8 µM | [6] | |
| β-Arbutin | Tyrosinase Activity (monophenolase) | L-Tyrosine | Mushroom | 1687 ± 181 µM | [2] |
| α-Arbutin | Tyrosinase Activity (monophenolase) | L-Tyrosine | Mushroom | 6499 ± 137 µM | [2] |
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a standard method to screen for tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound, kojic acid, arbutin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid).
-
In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at regular intervals to monitor the formation of dopachrome.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7][8][9]
Cellular Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the effect of inhibitors on melanin production in a cellular context.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-Stimulating Hormone (α-MSH) or other melanogenesis inducers (optional)
-
Test compounds (this compound, kojic acid, arbutin)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well or other multi-well plates
-
Microplate reader
Procedure:
-
Seed B16F10 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds, with or without a melanogenesis stimulator like α-MSH. A vehicle control (e.g., DMSO) is also included.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
After incubation, wash the cells with PBS and harvest them.
-
Lyse the cell pellets with a solution of 1N NaOH containing 10% DMSO and incubate at an elevated temperature (e.g., 80°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength of approximately 405 nm.
-
The melanin content is often normalized to the total protein content of the cells to account for any effects on cell proliferation.[10][11][12]
Visualizations
Caption: Experimental workflow for comparing tyrosinase inhibitors.
Caption: Melanogenesis signaling pathway and points of inhibition.
References
- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. brieflands.com [brieflands.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
Comparative Guide to the Validation of ML233 as a Direct Tyrosinase Inhibitor
For researchers and professionals in drug development, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of ML233, a novel small molecule inhibitor of tyrosinase, with other established alternatives. We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate its performance and therapeutic potential for hyperpigmentation disorders.
This compound: A Direct and Competitive Inhibitor of Tyrosinase
This compound has been identified as a potent, small molecule that directly inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its primary mechanism of action is through competitive inhibition, where it binds to the active site of the tyrosinase enzyme.[3] This binding prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, effectively halting the melanin production cascade.[2] Studies have demonstrated that this compound reduces melanin production in both in vitro models, such as murine melanoma cells, and in vivo models like zebrafish, without showing significant toxic side effects.[1][4] Unlike some other compounds that may affect the expression of melanogenic genes, this compound's inhibitory action is not at the transcriptional level.[3]
The Melanogenesis Signaling Pathway and this compound's Point of Intervention
Melanogenesis is initiated by external stimuli like UV radiation, which triggers a signaling cascade that culminates in the synthesis of melanin. This compound intervenes at the critical enzymatic step controlled by tyrosinase.
Quantitative Comparison of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Below is a comparison of this compound with two widely recognized tyrosinase inhibitors, Kojic Acid and Arbutin.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 Value (Mushroom Tyrosinase) | IC50 Value (Human Tyrosinase) | References |
| This compound | Tyrosinase | Competitive | Data not specified in searches | Data not specified in searches | [2][5][3] |
| Kojic Acid | Tyrosinase | Competitive / Mixed | ~1.363 µM - 30.6 µM | ~500 µM | [6][7][8][9][10] |
| Arbutin (β-arbutin) | Tyrosinase | Competitive | ~38.37 mM | Weak inhibition (mM range) | [10][11][12] |
| α-Arbutin | Tyrosinase | Competitive | More potent than β-arbutin | Data not specified in searches | [13][14] |
Note: IC50 values can vary based on experimental conditions, including the enzyme source and substrate used.
Experimental Protocols for Validation
Reproducibility is a cornerstone of scientific validation. The following are detailed methodologies for key experiments used to characterize and compare tyrosinase inhibitors.
In Vitro Tyrosinase Activity Assay
This assay directly measures the enzymatic activity of tyrosinase in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in a 50 mM phosphate buffer (pH 6.5).
-
Prepare a stock solution of L-DOPA (substrate) in the same phosphate buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound, Kojic Acid, Arbutin) in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound solution (or vehicle for control), and the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition relative to the vehicle control.
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with an inhibitor.
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
-
Melanin Extraction and Quantification:
-
After treatment, wash the cells with PBS and lyse them.
-
Solubilize the melanin pellet in a solution of NaOH (e.g., 1N NaOH) by heating at a high temperature (e.g., 80°C).
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate to account for any effects on cell proliferation.
-
In Vivo Zebrafish Melanin Quantification
The zebrafish model offers a whole-organism assessment of a compound's effect on pigmentation.[4]
-
Embryo Culture and Treatment:
-
Collect synchronized zebrafish embryos and place them in a 96-well plate (2-3 embryos per well) with E3 embryo medium.
-
Add the test compound at various concentrations to the medium. A control group with the vehicle (e.g., DMSO) should be included.
-
Incubate the embryos for a defined period (e.g., from 4 to 48 hours post-fertilization).
-
-
Melanin Quantification:
-
After the treatment period, image the embryos under a microscope to visually assess pigmentation changes.
-
For quantitative analysis, lyse the embryos and perform a melanin content assay similar to the cellular assay described above.
-
Preclinical Evaluation Workflow
The validation of a novel depigmenting agent like this compound follows a structured preclinical evaluation pipeline.
Conclusion
The available data strongly support the characterization of this compound as a direct and competitive inhibitor of tyrosinase.[2][5][3] Its demonstrated efficacy in reducing melanin production in both cellular and whole-organism models, without significant cytotoxicity, establishes a robust foundation for its potential as a therapeutic agent for hyperpigmentation disorders.[1][4] The detailed protocols provided herein offer a standardized framework for researchers to replicate these findings and to further compare the performance of this compound against other tyrosinase inhibitors in the drug development pipeline.
References
- 1. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 11. How Does Beta Arbutin Inhibit Tyrosinase Competitively? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 12. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
ML233: A Comparative Guide to a Novel Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML233 with other well-established tyrosinase inhibitors. This compound is a small molecule identified as a potent, direct, and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2][3] Its efficacy in reducing melanin production has been demonstrated in both cellular and whole-organism models, presenting a promising candidate for therapeutic and cosmetic applications in hyperpigmentation disorders.[4][5][6]
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of various compounds against tyrosinase is commonly quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other known tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., mushroom vs. human) and the substrate used.[7]
| Inhibitor | IC50 Value (µM) | Enzyme Source/Assay Conditions | Mechanism of Action | Reference(s) |
| This compound | 1.65 | B16F10 Murine Melanoma Cells (Cell Proliferation Assay) | Direct, Competitive | [2][5][8] |
| Kojic Acid | 70 (monophenolase) 121 (diphenolase) | Mushroom Tyrosinase | Competitive (monophenolase), Mixed-type (diphenolase) | [7] |
| α-Arbutin | 6499 | Mushroom Tyrosinase (monophenolase) | Competitive | [7] |
| β-Arbutin | 1687 | Mushroom Tyrosinase (monophenolase) | Competitive | [7] |
| Hydroquinone | Not consistently inhibitory | Mushroom Tyrosinase | Substrate and weak inhibitor | [9] |
Mechanism of Action: Direct Tyrosinase Inhibition
Melanogenesis is a complex signaling cascade that leads to the production of melanin. This compound exerts its inhibitory effect by directly binding to the active site of the tyrosinase enzyme.[1][3] This competitive inhibition prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a crucial precursor for melanin synthesis.[2] Unlike some other compounds, this compound's action is not at the transcriptional level; it does not affect the expression of melanogenesis-related genes such as tyrosinase (tyr), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa).
Caption: this compound directly and competitively inhibits the tyrosinase enzyme.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of tyrosinase inhibitors. The following are standard protocols for key experiments.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a common method to screen for potential tyrosinase inhibitors using commercially available mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound, Kojic Acid, Arbutin, Hydroquinone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time 0 and then at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: A typical workflow for an in vitro tyrosinase inhibition assay.
Cellular Melanin Content Assay
This assay quantifies the effect of an inhibitor on melanin production in a cell-based model, such as B16F10 murine melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
6-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS.
-
Lyse the cells by adding the lysis buffer to each well.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
-
Quantification:
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the percentage of melanin content in treated cells relative to the untreated control.
-
Caption: Logical flow for comparing tyrosinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jcadonline.com [jcadonline.com]
Comparative Selectivity Profile of ML233: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the enzymatic cross-reactivity of ML233, a known direct inhibitor of tyrosinase. The information is intended for researchers, scientists, and drug development professionals engaged in the study of melanogenesis and related therapeutic areas.
Introduction
This compound has been identified as a potent, direct, and competitive inhibitor of tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[1][2] Its ability to reduce melanin production has been demonstrated in various in vitro and in vivo models, including murine melanoma cells and zebrafish.[3][4] While its primary mechanism of action is the inhibition of tyrosinase, a thorough understanding of its selectivity profile is crucial for its application as a research tool and potential therapeutic agent. This guide summarizes the available data on the cross-reactivity of this compound with other enzymes and receptors.
Data Presentation
The following tables present a summary of the known inhibitory and binding activities of this compound against its primary target, tyrosinase, as well as other enzymes and receptors.
Table 1: this compound Activity on Primary Target - Tyrosinase
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human Melanoma Cells (ME1154B) | 1.65 µM | Cell Viability/Proliferation | [4] |
| Binding Affinity (Kd) | Human | 58.18 nM | Molecular Docking (Calculated) | [3] |
| Calculated from binding free energy. |
Table 2: Cross-Reactivity of this compound with Other Enzymes and Receptors
| Enzyme/Receptor | Species | Activity | Value | Assay Type | Reference |
| Apelin Receptor (APJ) | Human | Agonist | EC50 = 3.7 µM | β-arrestin Recruitment | [2][5] |
| Angiotensin 1 (AT1) Receptor | Human | No significant activity | > 79 µM | Not specified | [5] |
| 5-HT1A Receptor | Not specified | Binding | 55% Inhibition @ 10 µM | Radioligand Binding | [6] |
| α2C Adrenergic Receptor | Not specified | Binding | 51% Inhibition @ 10 µM | Radioligand Binding | [6] |
| Benzylpiperazine Receptor | Not specified | Binding | 65% Inhibition @ 10 µM | Radioligand Binding | [6] |
| Norepinephrine Transporter | Not specified | Binding | 57% Inhibition @ 10 µM | Radioligand Binding | [6] |
| Tyrosinase-Related Protein 1 (TYRP1) | Not specified | Data not available | - | - | - |
| Dopachrome Tautomerase (DCT/TYRP2) | Not specified | Data not available | - | - | - |
Note: A significant gap in the current literature exists regarding the cross-reactivity of this compound with tyrosinase-related protein 1 (TYRP1) and dopachrome tautomerase (DCT/TYRP2), which are key enzymes in the melanin biosynthesis pathway downstream of tyrosinase.[7][8][9][10][11][12]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is important to visualize the melanogenesis signaling pathway and the experimental workflows used to assess its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective down-regulation of tyrosinase family gene TYRP1 by inhibition of the activity of melanocyte transcription factor, MITF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective down-regulation of tyrosinase family gene TYRP1 by inhibition of the activity of melanocyte transcription factor, MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-density-dependent regulation of expression and glycosylation of dopachrome tautomerase/tyrosinase-related protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Dopachrome tautomerase - Wikipedia [en.wikipedia.org]
- 12. The small molecule this compound is a direct inhibitor of tyrosinase function: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
comparative studies of ML233 in different melanoma cell lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance of the tyrosinase inhibitor ML233 in various melanoma cell line models, complete with supporting experimental data and protocols.
This compound has been identified as a potent small-molecule inhibitor of melanogenesis, the process of melanin synthesis.[1] Its primary mechanism of action is the direct and competitive inhibition of tyrosinase, the rate-limiting enzyme in the melanin production pathway.[2] This guide provides a comparative overview of this compound's effects across different melanoma cell lines, summarizing key quantitative data and providing detailed experimental methodologies to support further research and development.
Data Presentation: Performance of this compound in Melanoma Cell Lines
The following tables summarize the observed effects of this compound on cell proliferation and melanin production in various melanoma cell lines based on available research.
Table 1: Anti-Proliferative Effects of this compound on Various Melanoma Cell Lines
| Cell Line | Species | Type | Parameter | Value | Reference |
| B16F10 | Murine | Melanoma | IC50 | 5 - 10 µM | [3] |
| ME1154B | Human | Patient-Derived Xenograft (PDXO) | IC50 | 1.65 µM | |
| ME2319B | Human | Patient-Derived Xenograft (PDXO) | Inhibition | Observed at concentrations up to 10 µM | [4] |
Table 2: Effect of this compound on Melanin Production in B16-F10 Murine Melanoma Cells
| Treatment Group | Concentration (µM) | Melanin Content (% of Control) | Reference |
| Control (DMSO) | - | 100% | [1] |
| This compound | 0.625 | Significantly Reduced | [1][3] |
| This compound | 1.25 | Significantly Reduced | [1][3] |
| This compound | 2.5 | Significantly Reduced | [1][3] |
| This compound | 5.0 | Significantly Reduced | [1][3] |
Note: While studies have confirmed that this compound has been tested on the human melanoma cell line A375, specific quantitative data on its anti-proliferative effects (e.g., IC50) are not yet available in the cited literature.[5] Research on other common human melanoma cell lines such as SK-MEL-28 is also limited in the current body of published work.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cell Culture and Treatment
-
Cell Lines: B16F10 (murine melanoma), ME1154B (human PDXO), ME2319B (human PDXO), A375 (human melanoma), SK-MEL-28 (human melanoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere. This compound is then added at various concentrations. For melanogenesis assays, a stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) or Isobutylmethylxanthine (IBMX) can be co-administered.
Melanin Content Assay
This assay quantifies the melanin content in melanoma cells following treatment with this compound.
-
Cell Seeding: Seed melanoma cells (e.g., B16F10) in a 6-well plate at a suitable density to reach 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Cell Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer.
-
Melanin Solubilization: Centrifuge the lysate to pellet the melanin. Discard the supernatant and dissolve the pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader. The amount of melanin is proportional to the absorbance.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
-
Cell Culture and Treatment: Culture and treat melanoma cells as described for the melanin content assay.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a phosphate buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Enzyme Reaction: In a 96-well plate, mix the cell lysate with a solution of L-DOPA.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time. The rate of increase in absorbance is proportional to the tyrosinase activity.
Cell Viability/Proliferation Assay (MTT/XTT Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of melanoma cells.
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of this compound.
Western Blot Analysis for Signaling Pathway Components
This protocol can be used to analyze the expression and phosphorylation status of proteins in signaling pathways, such as the MAPK pathway, following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
References
Unveiling the In Vivo Efficacy of ML233: A Comparative Analysis for Hyperpigmentation Research
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo efficacy of ML233 against other established compounds in the context of melanogenesis inhibition. This document synthesizes experimental data, details methodologies, and visualizes key biological and experimental processes to support further investigation and development of novel treatments for hyperpigmentation disorders.
This compound has emerged as a potent, direct, and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its efficacy has been demonstrated in in vivo models, offering a promising alternative to existing treatments for conditions such as melasma and post-inflammatory hyperpigmentation.[3][4] This guide will delve into the quantitative data supporting this compound's activity and compare it with commonly used agents: hydroquinone, kojic acid, and arbutin.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the in vivo efficacy of this compound and its alternatives in various animal models. It is important to note that direct comparison is nuanced due to the different animal models and experimental conditions employed.
Table 1: In Vivo Efficacy of this compound in Zebrafish Embryos [2]
| Parameter | Concentration | Duration of Treatment | Outcome |
| Melanin Production | 15 µM | 24 to 48 hpf | Reversible inhibition of melanogenesis |
| Melanin Quantification | Not Specified | 4 to 48 hpf | Over 80% reduction in melanin |
| Tyrosinase Activity | Not Specified | 24 hours | Significant reduction in tyrosinase activity |
| Toxicity | Up to 20 µM | 48 hours | No significant toxic side effects observed |
*hpf: hours post-fertilization
Table 2: In Vivo Efficacy of Alternative Compounds in Various Animal Models
| Compound | Animal Model | Concentration | Duration of Treatment | Outcome | Reference |
| Hydroquinone | Hairless descendants of Mexican hairless dogs | 3% | 1 month | Complete absence of melanin pigment in treated skin. | [5] |
| Hydroquinone + BSO | C57BL mice | 2% or 4% HQ + 5% BSO | Not Specified | Synergistic decrease in hair pigmentation. | [6] |
| Hydroquinone + BSO or Cystamine | Black hairless guinea pigs | Not Specified | Not Specified | Significant decrease in epidermal pigmentation compared to agents alone. | [6] |
| Kojic Acid | Human subjects | 3% | Not Specified | Reduction in skin discoloration in 75% of patients. | [7] |
| Arbutin | Brownish guinea pig | Not Specified | Not Specified | Abrogated the hyperpigmentation effects of α-MSH. | [8] |
**BSO: Buthionine sulfoximine
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of hydroquinone in the treatment of cutaneous hyperpigmentation in hairless descendants of Mexican hairless dogs (Xoloitzcuintli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of the depigmenting effect of hydroquinone by cystamine and buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Reduction of Skin Hyperpigmentation Changes under the Influence of a Preparation Containing Kojic Acid Using Hyperspectral Imaging—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ML233 and Hydroquinone as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological research and cosmetic science, the quest for effective and safe agents to modulate melanin production is a continuous endeavor. Hyperpigmentation disorders, affecting a significant portion of the global population, are primarily managed by targeting tyrosinase, the rate-limiting enzyme in melanogenesis. This guide provides a comprehensive, data-driven comparison of two tyrosinase inhibitors: the well-established clinical agent, hydroquinone, and the novel small molecule, ML233.
Executive Summary
Mechanism of Action
This compound: A Direct and Competitive Tyrosinase Inhibitor
This compound acts directly on the tyrosinase enzyme.[2] Its mechanism is characterized by competitive inhibition, meaning it binds to the active site of tyrosinase, thereby preventing the substrate (L-tyrosine) from binding and initiating the melanin synthesis cascade.[5] Notably, the inhibitory action of this compound is not at the transcriptional level; it does not suppress the expression of genes related to melanogenesis, such as tyr, dct, or mitfa.[6] This specificity suggests a targeted enzymatic inhibition.
Hydroquinone: A Tyrosinase Inhibitor with Cytotoxic Properties
Hydroquinone's primary mechanism of action is the inhibition of tyrosinase, which it achieves by acting as a substrate for the enzyme, thus competing with tyrosine.[3] However, its effects extend beyond simple enzymatic inhibition. Hydroquinone is known to cause selective damage to melanocytes and melanosomes.[3] Furthermore, its cytotoxicity is mediated by the activity of tyrosinase, which oxidizes hydroquinone to form reactive quinones and reactive oxygen species (ROS), leading to cellular damage.[3][4][7] This melanocyte-specific toxicity contributes to its depigmenting effect but also raises safety concerns.[3]
Signaling Pathways and Points of Inhibition
The following diagram illustrates the melanogenesis signaling pathway and the distinct points of intervention for this compound and hydroquinone.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and hydroquinone from various experimental models.
Table 1: Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC₅₀ (µM) | Reference(s) |
| This compound | Not Specified | Not Specified | Not Available | - |
| Hydroquinone | Mushroom | L-DOPA | 10.15 | [8] |
| Hydroquinone | Mushroom | L-Tyrosine | 22.78 ± 0.16 | [9] |
| Hydroquinone | Human | Dopa Oxidase | 76.2 ± 6.0 | [10] |
Note: IC₅₀ values for hydroquinone vary across studies, which may be attributed to differences in enzyme purity and assay conditions.[11] A direct enzymatic IC₅₀ value for this compound was not available in the reviewed literature.
Table 2: Cellular Effects on Melanin Content and Viability (B16-F10 Murine Melanoma Cells)
| Compound | Concentration (µM) | Effect on Melanin Content | Effect on Cell Viability | Reference(s) |
| This compound | 0.625 - 5 | Significant reduction | No effect | [9][12] |
| This compound | 5 - 10 | - | IC₅₀ | [13] |
| Hydroquinone | 50 | Dramatic cell shrinkage and death (after 48h) | Significant cytotoxicity | [14][15] |
Table 3: In Vivo Effects (Zebrafish Model)
| Compound | Concentration (µM) | Effect on Pigmentation | Toxicity | Reference(s) |
| This compound | 2.5 - 15 | Dose-dependent reduction | No observable significant toxic side effects | [5][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically using mushroom tyrosinase and L-DOPA as a substrate.
Workflow Diagram
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound (this compound or hydroquinone) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound, and the tyrosinase solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader and continue to take readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells, such as B16-F10 melanoma cells, after treatment with a test compound.
Workflow Diagram
Protocol:
-
Cell Culture and Treatment:
-
Seed B16-F10 melanoma cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or hydroquinone for a specified period (e.g., 24-72 hours). A melanogenesis stimulator like α-MSH can be co-administered.
-
-
Melanin Extraction:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellets and solubilize the melanin by heating in a sodium hydroxide (NaOH) solution.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at a wavelength between 405 nm and 490 nm using a spectrophotometer.
-
In parallel, determine the total protein concentration of the cell lysates to normalize the melanin content.
-
-
Data Analysis:
-
Express the melanin content as a percentage of the control (untreated or vehicle-treated cells).
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., B16-F10, melanocytes, or fibroblasts) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.
Conclusion
The comparative analysis of this compound and hydroquinone reveals two distinct profiles for tyrosinase inhibition. This compound presents as a highly specific and potent inhibitor of tyrosinase activity, effectively reducing melanin production in preclinical models with a promising safety margin.[1][2] Its direct, competitive mechanism of action suggests a targeted approach to depigmentation.
Hydroquinone, while a clinically effective depigmenting agent, exhibits a broader and more aggressive mechanism of action that includes tyrosinase-dependent cytotoxicity.[3] This dual action is likely responsible for its efficacy but also underlies the safety concerns that have led to restrictions on its use in some regions.
For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel, targeted therapies for hyperpigmentation disorders with a potentially improved safety profile over existing agents. Further investigation, including direct comparative studies and clinical trials, will be crucial to fully elucidate its therapeutic potential.
References
- 1. bioengineer.org [bioengineer.org]
- 2. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule this compound is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variations in IC50 Values with Purity of Mushroom Tyrosinase | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
ML233: A Potent and Specific Inhibitor of Tyrosinase for Melanogenesis Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of the small molecule ML233 as a direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. In the quest for potent and selective modulators of melanogenesis for dermatological and therapeutic applications, this compound has emerged as a promising candidate. This document offers a comparative analysis of this compound with other known tyrosinase inhibitors, supported by experimental data and detailed protocols to aid in its evaluation and application.
Mechanism of Action: Direct and Competitive Inhibition
This compound exerts its inhibitory effect on melanin production through the direct and competitive inhibition of tyrosinase.[1][2][3] Unlike some compounds that modulate the expression of melanogenesis-related genes, this compound does not affect the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), or microphthalmia-associated transcription factor (MITF). Instead, it binds directly to the active site of the tyrosinase enzyme, preventing the binding of its substrate, L-tyrosine, and subsequent enzymatic reactions that lead to melanin synthesis.[2] Kinetic analyses have confirmed that this compound acts as a competitive inhibitor of tyrosinase.[3]
Quantitative Comparison of Tyrosinase Inhibitors
The potency of tyrosinase inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and other commonly used tyrosinase inhibitors against both human and mushroom tyrosinase. Specificity for human tyrosinase is a critical factor for clinical relevance.
| Inhibitor | Human Tyrosinase IC50 | Mushroom Tyrosinase IC50 | Notes |
| This compound | Potent inhibition at low µM concentrations (~5 µM results in ~50% inhibition of melanogenesis) | Data not available | Demonstrates high potency in cellular models.[4] |
| Thiamidol | 1.1 µM | 108 µM | Highly specific for human tyrosinase. |
| Kojic Acid | > 500 µM | 10-300 µM | Weak inhibitor of human tyrosinase. |
| Arbutin (β-arbutin) | Weakly inhibits | 8.4 mM | Weak inhibitor of both human and mushroom tyrosinase. |
| Hydroquinone | Weakly inhibits | 70 µM | Weak inhibitor of human tyrosinase. |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of tyrosinase inhibitors.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and other test compounds
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed B16F10 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the BCA assay.
-
Tyrosinase Activity Measurement: In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution.
-
Data Acquisition: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Analysis: Calculate the tyrosinase activity and normalize it to the total protein concentration. Determine the percentage of inhibition for each compound concentration relative to the untreated control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured cells.
Materials:
-
B16F10 melanoma cells
-
DMEM with 10% FBS
-
This compound and other test compounds
-
PBS
-
Solubilization solution (e.g., 1 N NaOH with 10% DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat B16F10 cells as described in the cellular tyrosinase activity assay.
-
Cell Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Melanin Solubilization: Lyse the cell pellet with the solubilization solution and heat at 80°C for 1 hour to dissolve the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.
-
Normalization: Normalize the melanin content to the total protein concentration of a parallel cell lysate.
-
Analysis: Calculate the percentage of melanin content relative to the untreated control.
Visualizing the Molecular Landscape
To understand the context of this compound's action, it is crucial to visualize the key pathways and experimental workflows.
Caption: Simplified signaling pathway of melanogenesis highlighting the direct inhibition of the tyrosinase enzyme by this compound and other inhibitors.
Caption: A logical workflow diagram illustrating the key experimental steps for evaluating the efficacy of tyrosinase inhibitors in a cellular context.
References
A Comparative Guide to Melanin Reduction Experiments: ML233 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the reproducibility and performance of ML233 in melanin reduction experiments against other widely used alternatives, including kojic acid, arbutin, and hydroquinone. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Executive Summary
The quest for effective and safe modulators of melanin production is a cornerstone of dermatological and cosmetic research. This guide focuses on this compound, a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. Through a comprehensive review of existing literature, we compare its efficacy and mechanism of action with those of established melanin-reducing agents: kojic acid, arbutin, and hydroquinone. The data presented herein is intended to provide a clear, comparative framework to aid in the selection of appropriate compounds for research and development in the context of hyperpigmentation and related fields.
Comparative Efficacy of Tyrosinase Inhibitors
The primary mechanism for the melanin-reducing effects of this compound, kojic acid, arbutin, and hydroquinone is the inhibition of tyrosinase. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC50 values for tyrosinase inhibition. It is important to note that these values can vary based on the experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used.
| Compound | Tyrosinase Source | Substrate | IC50 | Reference |
| This compound | Not Specified | Not Specified | 8.55E-05 M | [1] |
| Kojic Acid | Mushroom | L-DOPA | 18.25 µM | |
| α-Arbutin | Mushroom | L-DOPA | 8.0 ± 0.2 mM | [2] |
| β-Arbutin | Mushroom | L-DOPA | 9.0 ± 0.5 mM | [2] |
| Hydroquinone | Human | Not Specified | > 500 µmol/L (weak inhibition) | [3] |
Cellular Melanin Reduction
The ultimate measure of a compound's effectiveness is its ability to reduce melanin content within pigment-producing cells, such as the B16F10 murine melanoma cell line, a common model for studying melanogenesis. The table below presents data on the percentage of melanin reduction observed at various concentrations of each compound.
| Compound | Cell Line | Concentration | Melanin Reduction (%) | Reference |
| This compound | B16F10 | Not Specified | Dose-dependent reduction | [1] |
| Kojic Acid | B16F10 | 175–700 µM | 6-31% | [4] |
| α-Arbutin | B16F10 | 350–700 µM | 5-19% | [4] |
| β-Arbutin | B16F10 | 43.8–700 µM | 13-41% | [4] |
| Deoxyarbutin | B16F10 | 43.8–700 µM | 33-82% | [4] |
| Hydroquinone | Normal Human Epidermal Melanocytes | 0.0001% | Significant suppression |
Mechanisms of Action: Signaling Pathways
The primary mode of action for all compared compounds is the inhibition of tyrosinase, which directly blocks the synthesis of melanin precursors. However, some compounds exhibit secondary mechanisms. Hydroquinone, for instance, is also known to be cytotoxic to melanocytes, leading to a reduction in the number of pigment-producing cells.
Caption: Simplified signaling pathway of melanogenesis and points of inhibition.
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and standardized protocols. The following sections outline the methodologies for key assays used to evaluate the efficacy of melanin-reducing compounds.
Cell Culture and Treatment
B16F10 murine melanoma cells are a standard model for studying melanogenesis.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. They are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For experiments, cells are seeded in appropriate multi-well plates and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, kojic acid, arbutin, hydroquinone) or a vehicle control (e.g., DMSO). Cells are typically incubated for 48-72 hours. In some experiments, a melanogenesis stimulator like α-Melanocyte-Stimulating Hormone (α-MSH) is co-administered.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells.
Caption: Workflow for a typical melanin content assay.
Detailed Protocol:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 1N NaOH.
-
Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at a wavelength between 405 nm and 492 nm using a microplate reader.
-
In a parallel plate, determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the melanin content.
Cellular Tyrosinase Activity Assay
This assay measures the activity of the tyrosinase enzyme within the cells.
Caption: Workflow for a cellular tyrosinase activity assay.
Detailed Protocol:
-
Following treatment, wash the cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the cellular enzymes.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, mix a standardized amount of protein from each lysate with a solution of L-DOPA.
-
Incubate the plate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.
-
The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.
Conclusion
This compound presents as a highly potent, direct inhibitor of tyrosinase, demonstrating significant melanin reduction in cellular models. When compared to established agents, its efficacy, particularly at the enzymatic level, appears promising. Kojic acid and arbutin are also effective tyrosinase inhibitors, though their potency can vary. Hydroquinone, while effective, carries the additional mechanism of melanocyte cytotoxicity, which raises safety considerations.
The reproducibility of experiments with these compounds is high, provided that standardized cell lines and detailed, consistent protocols are employed. The choice of agent for research and development will depend on the specific application, balancing the need for high potency with the desired safety profile and mechanism of action. This guide provides the foundational data and methodologies to make informed decisions in the pursuit of novel treatments for hyperpigmentation disorders.
References
- 1. Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ML233's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule ML233, a potent inhibitor of melanogenesis, with other established tyrosinase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and experimental workflows, this document aims to facilitate a comprehensive understanding of this compound's mechanism of action and its potential in dermatological and cosmetic applications.
Executive Summary
This compound has been independently verified as a direct and competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] This mechanism distinguishes it from compounds that act at the transcriptional level.[2] In comparative studies, this compound demonstrates potent inhibition of tyrosinase activity and melanin production, often with greater efficacy and a more favorable safety profile than commonly used agents such as hydroquinone, kojic acid, and arbutin.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of this compound and alternative tyrosinase inhibitors is summarized below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| This compound | Human Tyrosinase | Not explicitly stated, but potent inhibition demonstrated | Competitive | [4][5] |
| Kojic Acid | Mushroom Tyrosinase | 121 ± 5 | Competitive-Noncompetitive Mixed | [6] |
| α-Arbutin | Mushroom Tyrosinase | > 8000 (monophenolase) | Competitive | [6] |
| β-Arbutin | Mushroom Tyrosinase | > 4000 (monophenolase) | Noncompetitive/Competitive | [6] |
| Hydroquinone | Human Tyrosinase | > 500 | Weak Inhibitor | [7] |
| Deoxyarbutin | Mushroom Tyrosinase | > 8000 (diphenolase) | Competitive | [6] |
Table 2: Effects on Melanin Production and Cell Viability
| Compound | Model System | Effect on Melanin Production | Effect on Cell Viability | Reference |
| This compound | B16F10 murine melanoma cells | Significant reduction at 0.625 - 5 µM | No effect on cell survival at effective concentrations | [8] |
| This compound | Zebrafish embryos | Dose-dependent reduction in pigmentation | No significant toxic side effects | [5][9] |
| Kojic Acid | B16F10 cells | Dose-dependent reduction | No effect on cell viability at 43.8–700 µM | [6] |
| α-Arbutin | B16F10 cells | Dose-dependent reduction | Increased cell viability | [6] |
| β-Arbutin | B16F10 cells | Dose-dependent reduction | Increased cell viability | [6] |
| Deoxyarbutin | B16F10 cells | Effective reduction | Potently decreased cell viability | [6] |
| Hydroquinone | Not specified | Effective | Concerns about cytotoxicity and mutagenicity | [10] |
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the active site of the tyrosinase enzyme.[2][3] This competitive inhibition prevents the enzyme from converting L-tyrosine to L-DOPA, a critical step in the melanin synthesis pathway.[2] Unlike some other agents, this compound does not affect the transcription of genes involved in melanogenesis, such as tyr, dct, or mitfa.[2]
Below is a diagram illustrating the melanogenesis signaling pathway and the point of inhibition by this compound.
Caption: this compound directly inhibits the enzymatic activity of tyrosinase.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of tyrosinase inhibitors.
In Vitro Mushroom Tyrosinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of commercially available mushroom tyrosinase.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same phosphate buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution to wells containing either the test compound, control inhibitor, or buffer (for the uninhibited control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
The following diagram illustrates the workflow for this assay.
Caption: Workflow for the in vitro mushroom tyrosinase activity assay.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes following treatment with an inhibitor.
-
Cell Culture and Treatment:
-
Culture B16F10 murine melanoma cells in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or controls for a specified duration (e.g., 72 hours).
-
-
Melanin Extraction and Quantification:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and solubilize the melanin by incubating with a sodium hydroxide solution at an elevated temperature.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the percentage of melanin content in treated cells relative to untreated or vehicle-treated control cells.
-
Logical Relationship: Competitive Inhibition
The Lineweaver-Burk plot is a graphical representation of enzyme kinetics used to determine the mechanism of inhibition. For a competitive inhibitor like this compound, the plot will show lines with different slopes that intersect on the y-axis.
Caption: Lineweaver-Burk plot illustrating competitive inhibition.
Conclusion
The independent verification of this compound's mechanism of action confirms its role as a direct and competitive tyrosinase inhibitor.[3][5][9] The available data suggests that this compound is a potent agent for reducing melanin production with a promising safety profile compared to some established alternatives.[8][[“]] The detailed experimental protocols provided herein offer a framework for further comparative studies and the development of next-generation melanogenesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
Safety Operating Guide
Navigating the Disposal of ML233: A Guide to Safe and Compliant Laboratory Practices
Core Principles of ML233 Disposal
The fundamental principle for disposing of this compound, like most laboratory chemicals, is to treat it as hazardous waste unless confirmed otherwise by a qualified safety officer.[1] Hazardous wastes must not be discharged into the sewer system or disposed of as regular trash.[1][2] Evaporation is not an acceptable method of disposal.[1]
Quantitative Data Summary
While specific disposal data for this compound is unavailable, its known chemical and biological properties inform a cautious approach to its handling and disposal.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Molecular Weight | 359.44 g/mol | [3] |
| Mechanism of Action | Direct, competitive inhibitor of tyrosinase | [4][5] |
| Reported Toxicity | No detectable significant toxic side effects observed in zebrafish embryos and murine melanoma cells. | [3][6][7] |
| Solubility | Likely soluble in organic solvents like DMSO. | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes:
-
Pure, unused this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Materials used to clean up this compound spills (e.g., absorbent pads).
-
-
Segregate this compound waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce toxic gases.[8][9] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[8]
Step 2: Containerization and Labeling
-
Use appropriate containers. Waste containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[9][10] Plastic containers are often preferred.[10]
-
Label containers clearly. All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and its concentration.[10] Ensure the date of initial waste accumulation is also recorded.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA. Hazardous waste must be stored in a designated SAA at or near the point of generation.[8][10]
-
Adhere to storage limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemicals, the limit is one quart of liquid or one kilogram of solid.[10]
-
Keep containers closed. Waste containers must remain closed at all times, except when adding or removing waste.[1][10]
-
Conduct regular inspections. Inspect the SAA weekly for any signs of leakage or container deterioration.[8][9]
Step 4: Arranging for Disposal
-
Contact your EHS office. When the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months), contact your institution's EHS or hazardous waste management office to schedule a pickup.[9][10]
-
Do not dispose of this compound down the drain or in regular trash. Only certain non-hazardous, water-soluble chemicals in small quantities are suitable for drain disposal, and this compound does not meet these criteria.[2][8]
Step 5: Decontamination and Empty Container Disposal
-
Decontaminate reusable labware. All non-disposable laboratory equipment that has come into contact with this compound must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent that can dissolve this compound, followed by washing with soap and water.
-
Dispose of empty containers. A container that held this compound should be triple-rinsed with a suitable solvent.[1] After triple-rinsing, deface or remove the hazardous waste label and dispose of the container as regular trash, unless otherwise directed by your institution.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The small molecule this compound is a direct inhibitor of tyrosinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Guidance for Handling ML233
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the novel apelin receptor agonist, ML233. As a compound intended for research use only, comprehensive hazard data is not yet fully available. Therefore, a cautious approach, treating this compound as a potentially hazardous substance, is imperative. The following procedural guidance is based on established best practices for handling uncharacterized chemical compounds.
Disclaimer: This information is for guidance only and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for this compound, a conservative approach to personal protective equipment is required. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields are mandatory at a minimum. A full-face shield should be worn in situations with a higher risk of splashes or aerosol generation, such as when handling larger quantities or during sonication. |
| Hand | Chemically resistant gloves are required. Given that the specific breakthrough time for this compound is unknown for any glove material, it is recommended to use nitrile gloves and to change them frequently, immediately upon any suspected contamination. Double gloving may be appropriate for higher-risk procedures. |
| Body | A standard laboratory coat is required. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used, based on a formal risk assessment. |
Operational and Disposal Plans
A clear and systematic approach to the handling and disposal of this compound is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound during experimental procedures.
Caption: A logical workflow for the safe handling of this compound, from preparation to waste collection.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical. The following diagram outlines the procedural steps for the disposal of this compound waste.
Caption: A step-by-step guide for the safe disposal of this compound waste.
Detailed Methodologies
As specific experimental protocols involving this compound will vary depending on the research objectives, this section provides a general methodology for the safe preparation of a stock solution, which is a common starting point for many experiments.
Preparation of a Stock Solution in DMSO
Given that this compound is reported to be soluble in DMSO, the following protocol outlines the steps for preparing a stock solution.
-
Pre-Experiment Check:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have all necessary equipment (e.g., analytical balance, vials, pipettes, vortex mixer) ready inside the fume hood.
-
Prepare a designated waste container for this compound-contaminated materials.
-
-
Weighing the Compound:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully add the desired amount of this compound powder to the vial.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Inside the chemical fume hood, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Securely cap the vial.
-
Gently vortex the vial until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
-
Storage and Labeling:
-
Store the stock solution at -20°C as recommended for the solid compound, unless stability studies indicate otherwise.
-
Clearly label the vial with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment used.
-
Dispose of all contaminated materials (e.g., pipette tips, weigh boats) in the designated this compound waste container.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
